molecular formula C16H14N4O B15607851 CPI-455

CPI-455

Numéro de catalogue: B15607851
Poids moléculaire: 278.31 g/mol
Clé InChI: VGXRQCOVGLGFIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CPI-455 is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXRQCOVGLGFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pan-KDM5 Inhibitor CPI-455: A Technical Overview of its Mechanism of Action on H3K4me3 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of CPI-455, a potent and specific pan-inhibitor of the KDM5 family of histone demethylases. By targeting KDM5 enzymes, this compound effectively increases global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This document summarizes the available quantitative data on this compound's efficacy and selectivity, details the experimental protocols for assessing its activity, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction: H3K4me3 and the KDM5 Family of Demethylases

Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a hallmark of transcriptionally active chromatin. This modification exists in three states: mono-, di-, and trimethylation (H3K4me1, H3K4me2, and H3K4me3). H3K4me3 is particularly enriched at the transcription start sites (TSSs) of active genes and is crucial for the initiation of transcription.

The levels of H3K4 methylation are dynamically regulated by the interplay of histone methyltransferases (HMTs) and histone demethylases (HDMs). The KDM5 family of enzymes, also known as the JARID1 family, are Fe(II) and α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing histone demethylases that specifically remove di- and trimethyl marks from H3K4.[1] The KDM5 family consists of four members: KDM5A (JARID1A), KDM5B (JARID1B), KDM5C (JARID1C), and KDM5D (JARID1D). Overexpression of KDM5 enzymes has been implicated in various cancers, where they contribute to oncogenesis and drug resistance by altering the epigenetic landscape.[2]

This compound: A Potent Pan-KDM5 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the KDM5 family of histone demethylases.[3] Its mechanism of action involves binding to the catalytic site of KDM5 enzymes, thereby preventing the demethylation of H3K4me3 and H3K4me2.

Mechanism of Action

This compound acts as a competitive inhibitor of the KDM5 enzymes with respect to the co-substrate α-ketoglutarate. The crystal structure of KDM5A in complex with this compound reveals that the inhibitor occupies the α-ketoglutarate binding pocket and coordinates with the active site metal ion, preventing the catalytic activity of the enzyme.[4] By inhibiting KDM5, this compound leads to a global increase in the levels of H3K4me3, effectively reversing the epigenetic silencing mediated by KDM5 overexpression in cancer cells.[5][6] This elevation of H3K4me3 can lead to the reactivation of tumor suppressor genes and sensitize cancer cells to other therapeutic agents.[3]

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cluster_0 Normal H3K4me3 Regulation cluster_1 KDM5-mediated Demethylation cluster_2 This compound Mechanism of Action KMT Histone Methyltransferase (e.g., MLL) H3K4me2 H3K4me2 KMT->H3K4me2 Methylation H3K4me3 H3K4me3 H3K4me2->H3K4me3 Methylation Active_Gene Active Gene Transcription H3K4me3->Active_Gene KDM5 KDM5 Enzyme (e.g., KDM5A/B) KDM5->H3K4me3 Demethylation Increased_H3K4me3 Increased H3K4me3 Levels CPI455 This compound CPI455->KDM5 Inhibition Reactivated_Genes Reactivation of Tumor Suppressor Genes Increased_H3K4me3->Reactivated_Genes

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Enzymatic Activity of this compound

TargetIC50 (nM)Assay TypeReference
KDM5A (full-length)10Enzymatic Assay[6][7][8]
KDM5BSimilar to KDM5AEnzymatic Assay[8]
KDM5CSimilar to KDM5AEnzymatic Assay[8]

Table 2: Selectivity of this compound

TargetSelectivity Fold (vs. KDM5)Reference
KDM2, KDM3, KDM4, KDM6, KDM7>200[6]
KDM4C~200[8]
KDM7B~770[8]
KDM2B, KDM3B, KDM6ANo detectable inhibition[8]

Table 3: Cellular Activity of this compound

Cell LineIC50 (µM)Assay TypeReference
MCF-7 (Breast Cancer)35.4Cell Viability[3]
T-47D (Breast Cancer)26.19Cell Viability[3]
EFM-19 (Breast Cancer)16.13Cell Viability[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

KDM5A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay

This assay quantitatively measures the enzymatic activity of KDM5A and the inhibitory potential of compounds like this compound.

Materials:

  • Recombinant human KDM5A

  • Biotinylated histone H3 (1-21) K4me3 peptide substrate

  • α-ketoglutarate

  • Fe(NH₄)₂(SO₄)₂

  • Ascorbic acid

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA

  • Detection Reagents: Europium-labeled anti-H3K4me2 antibody and Streptavidin-Allophycocyanin (APC)

  • 384-well low-volume plates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a dilution in Assay Buffer.

  • Add 2 µL of the compound dilution to the wells of a 384-well plate.

  • Prepare an enzyme/co-factor mix containing KDM5A, α-ketoglutarate, Fe(NH₄)₂(SO₄)₂, and ascorbic acid in Assay Buffer.

  • Add 4 µL of the enzyme/co-factor mix to the wells.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 4 µL of the biotinylated H3K4me3 substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the detection reagent mix (Europium-labeled antibody and Streptavidin-APC).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).

  • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine IC50 values.

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cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection A Prepare this compound Dilutions B Add Compound to Plate A->B C Prepare Enzyme/Co-factor Mix D Add Enzyme Mix to Plate C->D E Pre-incubate D->E F Add H3K4me3 Substrate E->F G Incubate (60 min) F->G H Add Detection Reagents G->H I Incubate (60 min) H->I J Read TR-FRET Signal I->J K Calculate IC50 J->K

Caption: TR-FRET enzymatic assay workflow.

Meso Scale Discovery (MSD) ELISA for Global H3K4me3 Levels

This electrochemiluminescence-based assay is used to quantify global H3K4me3 levels in cells treated with this compound.[9]

Materials:

  • MSD MULTI-ARRAY 96-well plates coated with anti-Total Histone H3 antibody

  • Cell lysis buffer

  • SULFO-TAG labeled anti-H3K4me3 detection antibody

  • MSD Read Buffer T

  • Plate reader (e.g., MSD SECTOR Imager)

Procedure:

  • Plate cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Harvest and lyse the cells to extract nuclear proteins.

  • Add 25 µL of cell lysate to the wells of the MSD plate.

  • Incubate for 1-2 hours at room temperature with shaking.

  • Wash the plate 3 times with wash buffer.

  • Add 25 µL of the SULFO-TAG labeled anti-H3K4me3 antibody.

  • Incubate for 1-2 hours at room temperature with shaking.

  • Wash the plate 3 times with wash buffer.

  • Add 150 µL of MSD Read Buffer T to each well.

  • Read the plate on an MSD instrument to measure the electrochemiluminescence signal.

  • Normalize the H3K4me3 signal to the total H3 signal (or total protein concentration).

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K4me3 Profiling

ChIP-seq is a powerful technique to map the genome-wide distribution of H3K4me3 and assess the changes induced by this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator (e.g., Bioruptor)

  • Anti-H3K4me3 antibody

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Sonication: Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to fragments of 200-600 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-H3K4me3 antibody.

  • Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome, call peaks to identify regions of H3K4me3 enrichment, and perform differential binding analysis between this compound and control treated samples.

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cluster_0 Sample Preparation cluster_1 Immunoprecipitation cluster_2 DNA Purification & Sequencing cluster_3 Data Analysis A Cross-link Cells B Cell Lysis & Sonication A->B C Add Anti-H3K4me3 Antibody B->C D Capture with Beads C->D E Wash Beads D->E F Elute & Reverse Cross-links E->F G Purify DNA F->G H Library Prep & Sequencing G->H I Align Reads H->I J Peak Calling I->J K Differential Binding J->K

Caption: ChIP-seq experimental workflow.

Conclusion

This compound is a potent and selective pan-KDM5 inhibitor that effectively increases global H3K4me3 levels by targeting the catalytic activity of the KDM5 family of histone demethylases. The in-depth understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, provides a strong foundation for its further investigation and development as a therapeutic agent in oncology and other diseases characterized by epigenetic dysregulation. The methodologies outlined in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery.

References

CPI-455: A Technical Guide to its Function as a KDM5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 is a potent and selective, pan-inhibitor of the KDM5 family of histone demethylases.[1][2] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental validation of this compound. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of oncology, epigenetics, and drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to KDM5 and the Role of this compound

The KDM5 family of enzymes, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3). These epigenetic marks are crucial for regulating gene expression, and their dysregulation is implicated in various diseases, most notably cancer. KDM5 enzymes are often overexpressed in cancer, where they contribute to oncogenesis and the development of drug resistance.[3]

This compound emerges as a critical tool for studying the biological functions of the KDM5 family and as a potential therapeutic agent. It is a cell-permeable small molecule that competitively binds to the active site of KDM5 enzymes.[4] By inhibiting KDM5, this compound leads to an increase in global H3K4me3 levels, thereby remodeling the epigenetic landscape and impacting gene expression.[1][5] A significant area of investigation is its ability to reduce the survival of drug-tolerant persister (DTP) cancer cells, a subpopulation of cells that can lead to therapeutic relapse.[3][6]

Quantitative Data: Inhibitory Activity and Cellular Effects

The efficacy of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data available.

Parameter Value Enzyme/Cell Line Assay Type Reference
IC₅₀ 10 nMKDM5A (full-length)Enzymatic Assay[1][2][5]
IC₅₀ 3 nMKDM5BEnzymatic Assay[4]
Selectivity >200-foldKDM5 vs. KDM2, 3, 4, 6, 7Enzymatic Assays[5]
Selectivity ~200-foldKDM5A vs. KDM4CNot Specified[7]
Selectivity ~770-foldKDM5A vs. KDM7BNot Specified[7]
Table 1: In Vitro Inhibitory Activity of this compound
Cell Line Treatment Effect Reference
Melanoma (M14), Breast Cancer (SKBR3), NSCLC (PC9)6.25-25 µM this compound for 4-5 daysDecreased number of drug-tolerant persisters (DTPs)[5]
HeLaNot specifiedDose-dependent increase in global H3K4me3[7]
MCF-7>20 µM this compoundAffected cell viability[8]
T-47D>20 µM this compoundAffected cell viability[8]
EFM-19>20 µM this compoundAffected cell viability[8]
MCF-7, T-47D, EFM-19This compound + 5-Aza-2'-deoxycytidine (DAC)Synergistic inhibition of cell growth[8][9]
Table 2: Cellular Effects of this compound in Cancer Cell Lines
Parameter Value Cell Line Reference
MCF-7 IC₅₀ 35.4 µMLuminal Breast Cancer[1]
T-47D IC₅₀ 26.19 µMLuminal Breast Cancer[1]
EFM-19 IC₅₀ 16.13 µMLuminal Breast Cancer[1]
Table 3: IC₅₀ Values of this compound in Luminal Breast Cancer Cell Lines

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting the demethylase activity of the KDM5 enzyme family. This leads to an accumulation of H3K4me3 at the promoter regions of target genes, which is generally associated with active gene transcription.

KDM5_Inhibition_Pathway cluster_nucleus Cell Nucleus KDM5 KDM5 (A, B, C, D) H3K4me3 H3K4me3 H3K4me2 H3K4me2 H3K4me3->H3K4me2 Demethylation Gene Target Gene Promoters CPI455 This compound Transcription Gene Transcription

Mechanism of this compound action on H3K4 methylation.

In cancer cells, particularly drug-tolerant persisters, KDM5 activity is crucial for survival. By inhibiting KDM5, this compound elevates global H3K4me3 levels, which can lead to the re-expression of tumor suppressor genes and alter cellular signaling pathways, ultimately reducing the viability of these resistant cells.[3][4]

DTP_Survival_Pathway cluster_cell Drug-Tolerant Persister (DTP) Cell KDM5 KDM5 Activity H3K4me3 Low H3K4me3 KDM5->H3K4me3 Maintains Increased_H3K4me3 Increased H3K4me3 Survival DTP Survival H3K4me3->Survival Promotes CPI455 This compound CPI455->KDM5 Inhibits CPI455->Increased_H3K4me3 Leads to Apoptosis Cell Death Increased_H3K4me3->Apoptosis Induces

Effect of this compound on DTP cell survival.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies used in the characterization of this compound.

In Vitro KDM5 Inhibition Assay (Enzymatic)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against KDM5 enzymes.

  • Principle: A biochemical assay that measures the demethylase activity of recombinant KDM5 enzyme on a synthetic H3K4me3 peptide substrate in the presence of varying concentrations of this compound. The product of the demethylation reaction is quantified, often using methods like AlphaLISA or mass spectrometry.

  • General Procedure:

    • Recombinant full-length KDM5A enzyme is incubated with a biotinylated H3K4me3 peptide substrate.

    • The reaction is initiated by the addition of co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate).

    • Serial dilutions of this compound (or DMSO as a control) are added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is quenched, and the level of the demethylated product is detected using a specific antibody and a suitable detection system.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability and Drug-Tolerant Persister (DTP) Assay
  • Objective: To assess the effect of this compound on cancer cell viability and the survival of DTPs.

  • Principle: Cancer cell lines are treated with standard chemotherapy or targeted agents to generate a population of DTPs. These cells are then treated with this compound to evaluate its effect on their survival.

  • General Procedure:

    • Cancer cell lines (e.g., M14 melanoma, SKBR3 breast cancer, PC9 NSCLC) are plated in multi-well plates.

    • To generate DTPs, cells are treated with a high dose of a standard-of-care agent (e.g., vemurafenib (B611658) for melanoma, lapatinib (B449) for breast cancer) for a specified period.

    • The surviving DTPs are then treated with various concentrations of this compound (e.g., 6.25-25 µM) for 4-5 days.

    • Cell viability is assessed using a colorimetric assay (e.g., CellTiter-Glo) or by direct cell counting.

    • The number of surviving DTPs in the this compound-treated group is compared to the control group.

Global H3K4me3 Quantification (MSD ELISA)
  • Objective: To measure the changes in global H3K4me3 levels in cells treated with this compound.

  • Principle: A sandwich ELISA-based method to quantify the total amount of H3K4me3 relative to the total amount of histone H3 in cell lysates.

  • General Procedure:

    • Cells are plated in 6-well plates and treated with various concentrations of this compound for up to 4 days.

    • Cells are collected at different time points, and nuclear extracts are prepared.

    • The Meso Scale Discovery (MSD) ELISA platform is used with plates pre-coated with an antibody against total histone H3.

    • The cell lysates are added to the wells, followed by a detection antibody specific for H3K4me3 that is conjugated to an electrochemiluminescent label.

    • The plate is read on an MSD instrument, and the ratio of H3K4me3 to total H3 is calculated.

Experimental_Workflow_H3K4me3 cluster_workflow Global H3K4me3 Quantification Workflow Start Plate Cells Treat Treat with this compound (various concentrations and times) Start->Treat Collect Collect Cells & Prepare Nuclear Lysates Treat->Collect MSD MSD ELISA: 1. Bind to anti-H3 coated plate 2. Add anti-H3K4me3-SULFO-TAG Ab Collect->MSD Read Read Plate on MSD Instrument MSD->Read Analyze Analyze Data: Calculate H3K4me3 / Total H3 Ratio Read->Analyze

Workflow for MSD ELISA-based H3K4me3 quantification.

In Vivo Studies

In vivo studies have provided further insights into the biological effects of this compound. In a mouse model, the dual blockade of B7-H4 and KDM5B (using this compound at 50/70 mg/kg, administered intraperitoneally daily) was shown to elicit protective immunity.[5] Treatment with this compound to selectively target H3K4-specific JmjC demethylases resulted in increased levels of the chemokines CXCL9, CXCL10, and CXCL11 following infection, with peak levels observed 48 hours post-infection.[5]

Conclusion

This compound is a valuable chemical probe for elucidating the role of the KDM5 histone demethylase family in health and disease. Its high potency and selectivity make it a powerful tool for in vitro and in vivo studies. The ability of this compound to increase global H3K4me3 levels and, consequently, its efficacy against drug-tolerant cancer cells, highlights the therapeutic potential of targeting KDM5 enzymes. This technical guide provides a foundational understanding of this compound's function, supported by quantitative data and established experimental frameworks, to aid researchers in their exploration of epigenetic regulation and the development of novel cancer therapies. Further research is warranted to explore the full clinical potential of KDM5 inhibition.

References

An In-depth Technical Guide to the Pan-KDM5 Inhibitory Activity of CPI-455

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CPI-455, a potent, cell-permeable, and specific pan-inhibitor of the KDM5 family of histone H3 lysine (B10760008) 4 (H3K4) demethylases. It details the compound's mechanism of action, inhibitory activity across various models, and its effects on cellular signaling and phenotype, supported by detailed experimental protocols.

Core Mechanism of Action

This compound is an orthosteric inhibitor that targets the active site of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, KDM5D).[1] The KDM5 enzymes are responsible for removing methyl groups from tri-methylated H3K4 (H3K4me3), an epigenetic mark associated with active gene transcription.[2][3] By inhibiting KDM5, this compound prevents the demethylation of H3K4, leading to a global increase in H3K4me3 levels.[4][5][6] This epigenetic alteration subsequently modulates the expression of various genes, influencing critical cellular processes. The crystal structure of KDM5A in complex with this compound has been resolved, revealing the specific molecular interactions responsible for its inhibitory effect.[3][5]

cluster_0 Epigenetic Regulation cluster_1 Pharmacological Intervention cluster_2 Downstream Cellular Effects KDM5 KDM5 Enzyme (e.g., KDM5A/B) H3K4me2 H3K4me2 KDM5->H3K4me2 Demethylation H3K4me3 H3K4me3 (Active Chromatin Mark) Gene_Expression Altered Gene Expression (e.g., Apoptosis Genes ↑) H3K4me3->Gene_Expression Modulation CPI455 This compound CPI455->KDM5 Inhibition Drug_Tolerance Decreased Cancer Drug Tolerance Gene_Expression->Drug_Tolerance Astrocytogenesis Astrocytogenesis ↑ Gene_Expression->Astrocytogenesis

Figure 1: Core mechanism of this compound action.

Quantitative Inhibitory Activity

This compound demonstrates potent enzymatic inhibition of KDM5A and pan-KDM5 activity in cellular contexts. Its selectivity is a key feature, showing minimal activity against other histone demethylase families.

Table 1: Biochemical Inhibitory Activity of this compound

Target IC50 Selectivity Citation

| KDM5A (full-length) | 10 nM | >200-fold vs. KDM2, 3, 4, 6, 7 families |[4][7][8] |

Table 2: Cellular Inhibitory Activity of this compound

Cell Line Cancer Type IC50 (Viability) Citation
MCF-7 Luminal Breast Cancer 35.4 µM [4]
T-47D Luminal Breast Cancer 26.19 µM [4][6]

| EFM-19 | Luminal Breast Cancer | 16.13 µM |[4][6] |

Note: The higher IC50 values in cellular viability assays compared to biochemical assays reflect the complexities of drug delivery, target engagement, and downstream biological consequences in a whole-cell system.

Cellular and In Vivo Effects

Treatment with this compound has been shown to produce significant biological outcomes in both in vitro and in vivo models.

  • Reduction of Drug-Tolerant Persister (DTP) Cells : this compound decreases the population of cancer cells that survive initial treatment with chemotherapy or targeted agents, suggesting a role in overcoming drug resistance.[3][4][5]

  • Modulation of Apoptosis Signaling : In cisplatin-induced ototoxicity models, this compound protects cochlear hair cells by regulating the MAPK and PI3K/AKT signaling pathways and increasing the expression of apoptosis-related genes like Sos1, Sos2, and Map3k3.[2]

  • Induction of Astrocytogenesis : this compound promotes the differentiation of neural stem cells (NSCs) into astrocytes by inhibiting KDM5A and subsequently increasing H3K4me3 at the promoter of glial fibrillary acidic protein (Gfap).[9]

  • Synergy with other Epigenetic Modifiers : When combined with the DNA methyltransferase (DNMT) inhibitor 5-Aza-2′-Deoxycytidine (DAC), this compound synergistically inhibits the growth of luminal breast cancer cells.[6]

  • In Vivo Efficacy : In mouse models, this compound has demonstrated protective effects against cisplatin-induced hearing loss at doses of 2 mg/kg.[2] In other studies, daily intraperitoneal doses of 50-70 mg/kg were used to achieve protective immunity in combination therapies.[4][7]

cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway CPI455 This compound KDM5A KDM5A CPI455->KDM5A Inhibition H3K4me3 H3K4me3 ↑ (at specific promoters) pP38 p-P38 ↓ H3K4me3->pP38 Gene Expression Changes pJNK p-JNK ↓ H3K4me3->pJNK Gene Expression Changes pPI3K p-PI3K ↑ H3K4me3->pPI3K Gene Expression Changes pAKT p-AKT ↑ H3K4me3->pAKT Gene Expression Changes Apoptosis Protection from Cisplatin-Induced Apoptosis pP38->Apoptosis pJNK->Apoptosis Bcl2 Bcl-2 ↑ pAKT->Bcl2 Bcl2->Apoptosis

Figure 2: this compound regulation of apoptosis pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for key assays used to characterize this compound.

This protocol outlines a typical bead-based proximity assay to measure the demethylation activity of recombinant KDM5A.

  • Reagents : Recombinant full-length KDM5A, biotinylated H3K4me3 peptide substrate, anti-H3K4me2 antibody, AlphaLISA acceptor beads, streptavidin-coated donor beads, and assay buffer (e.g., 50 mM HEPES, 0.01% Tween-20, 0.1% BSA).

  • Procedure : a. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. b. In a 384-well plate, add 5 µL of the KDM5A enzyme solution. c. Add 2.5 µL of diluted this compound or DMSO vehicle control to the wells. d. Initiate the enzymatic reaction by adding 2.5 µL of the biotinylated H3K4me3 peptide substrate. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding the detection mix containing the anti-H3K4me2 antibody and acceptor beads. g. Add streptavidin-donor beads and incubate in the dark for 30-60 minutes. h. Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis : The signal is inversely proportional to enzyme activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

This protocol measures changes in global H3K4me3 levels within cells following this compound treatment.[7]

  • Cell Culture and Treatment : a. Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. b. Treat cells with various concentrations of this compound (e.g., 0.1 to 25 µM) or DMSO control for 48-96 hours.

  • Histone Extraction : a. Harvest cells by scraping and wash with PBS. b. Lyse cells and extract histones using a commercial histone extraction kit or acid extraction protocol. c. Quantify the protein concentration of the histone extracts using a BCA assay.

  • ELISA : a. Use a commercially available H3K4me3 quantification ELISA kit. b. Add 50-100 ng of extracted histones to the antibody-coated wells. c. Follow the kit's instructions for adding detection antibodies, developing solution, and stop solution. d. Measure absorbance at 450 nm.

  • Normalization and Analysis : Normalize the H3K4me3 signal to the total amount of histone H3, measured either by a parallel total H3 ELISA or by Western Blot. Plot the dose-dependent increase in normalized H3K4me3 levels.

cluster_analysis Endpoint Analysis start Start: Cancer Cell Culture treatment Treatment: - this compound (Dose Range) - Vehicle (DMSO) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability histone Histone Extraction incubation->histone western Western Blot (H3K4me3, Total H3) histone->western elisa ELISA (Global H3K4me3) histone->elisa

Figure 3: General workflow for in vitro testing of this compound.

This protocol describes an in vivo study to assess the protective effects of this compound.[2]

  • Animals : Use C57BL/6J mice, a common model for hearing-related studies.

  • Auditory Baseline : Measure baseline hearing thresholds for all mice using the Auditory Brainstem Response (ABR) test.

  • Treatment Groups : a. Control (Vehicle only) b. Cisplatin (B142131) only c. Cisplatin + this compound (e.g., 2 mg/kg) d. This compound only

  • Drug Administration : a. Administer this compound or vehicle via intraperitoneal (IP) injection. b. After a set pre-treatment period (e.g., 2 hours), administer cisplatin to the relevant groups.

  • Post-Treatment Monitoring : Monitor animal health and perform follow-up ABR tests at specified time points (e.g., 3 days post-treatment) to measure hearing threshold shifts.

  • Histological Analysis : At the end of the study, sacrifice the animals, dissect the cochleae, and perform immunofluorescence staining for hair cell markers (e.g., Myosin 7a) to quantify hair cell survival.

  • Data Analysis : Compare ABR threshold shifts and hair cell counts between the treatment groups using appropriate statistical tests (e.g., ANOVA).

References

A Technical Guide to the Selectivity of CPI-455 for the KDM5 Histone Demethylase Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the histone demethylase inhibitor CPI-455, with a core focus on its selectivity for the KDM5 family over other histone demethylase (KDM) families. This compound has been identified as a potent, pan-inhibitor of the KDM5 family, which is instrumental in epigenetic regulation through the demethylation of histone H3 on lysine (B10760008) 4 (H3K4).[1][2] Its high degree of selectivity makes it a valuable chemical probe for studying the biological functions of KDM5 enzymes and a foundational tool for therapeutic development.

Quantitative Selectivity Profile of this compound

This compound demonstrates high potency against members of the KDM5 family while exhibiting significantly lower activity against other KDM families. This selectivity is crucial for minimizing off-target effects and for precise investigation of KDM5-specific pathways. The compound's inhibitory activity is typically measured by its half-maximal inhibitory concentration (IC50).

Table 1: this compound Inhibitory Potency and Selectivity

Target Enzyme FamilySpecific MemberIC50 (nM)Selectivity Fold vs. KDM5A
KDM5 KDM5A10[3][4]-
KDM2 Not specified>2,000>200-fold[4]
KDM3 Not specified>2,000>200-fold[4]
KDM4 KDM4C~2,000~200-fold[5][6]
KDM6 Not specified>2,000>200-fold[4]
KDM7 Not specified>2,000>200-fold[4]
Other JmjC Proteins Not specified>5,000>500-fold[5]

Note: Selectivity fold is calculated based on the IC50 for KDM5A (10 nM). The IC50 values for other families are estimated from the reported selectivity ratios.

Mechanism of Action and Inhibition

This compound functions as a competitive inhibitor by targeting the active site of the KDM5 enzymes.[7] The KDM5 family belongs to the Jumonji C (JmjC) domain-containing group of 2-oxoglutarate (2-OG) dependent oxygenases.[5] The crystal structure of KDM5A in complex with this compound (PDB ID: 5CEH) reveals that the inhibitor occupies the binding site of the 2-OG cofactor.[1][8] The nitrile group of this compound interacts with the active site metal ion, effectively blocking the catalytic activity of the enzyme.[8]

This inhibition prevents the demethylation of trimethylated H3K4 (H3K4me3), a histone mark associated with active gene transcription.[5] Consequently, treatment of cells with this compound leads to a global increase in H3K4me3 levels, which can be observed in a dose-dependent manner.[1][3][5]

cluster_0 This compound Mechanism of Action CPI455 This compound KDM5 KDM5 Enzyme (Active Site) CPI455->KDM5 Binds to 2-OG Site Demethylation Demethylation Two_OG 2-Oxoglutarate (Cofactor) Two_OG->KDM5 Binds H3K4me3 H3K4me3 (Substrate) H3K4me3->Demethylation H3K4me2 H3K4me2 (Product) Demethylation->H3K4me2 Inhibition Competitive Inhibition

This compound competitively inhibits KDM5 enzymes.

Experimental Protocols for Determining Selectivity

The selectivity of this compound is validated through a series of biochemical and cellular assays designed to measure enzyme inhibition and on-target effects within a cellular context.

1. Biochemical Inhibition Assays (e.g., AlphaScreen)

  • Objective: To determine the IC50 values of the inhibitor against a panel of purified recombinant histone demethylase enzymes.

  • Methodology:

    • Enzyme Panel: A panel of purified JmjC KDM enzymes, including representatives from the KDM2, KDM3, KDM4, KDM5, KDM6, and KDM7 families, is used.[9]

    • Reaction Mixture: The reaction typically contains the specific KDM enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K4me3), the cofactor 2-oxoglutarate, and other buffer components.

    • Inhibitor Titration: this compound is added in a series of dilutions to the reaction mixture.

    • Detection: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is commonly employed.[9][10] Acceptor beads are coated with an antibody specific to the demethylated product (e.g., H3K4me2), and donor beads are coated with streptavidin to bind the biotinylated peptide substrate. In the absence of inhibition, enzyme activity brings the beads into proximity, generating a signal.

    • Data Analysis: The signal is measured, and IC50 curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Cellular Target Engagement Assays

  • Objective: To confirm that this compound engages and inhibits KDM5 enzymes in a cellular environment, leading to an increase in the H3K4me3 substrate.

  • Methodology (Immunofluorescence):

    • Cell Culture and Treatment: Cells (e.g., cancer cell lines) are cultured and treated with various concentrations of this compound for a defined period (e.g., 24-72 hours).[11]

    • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

    • Staining: Cells are stained with a primary antibody specific for the H3K4me3 mark, followed by a fluorescently labeled secondary antibody.[12]

    • Imaging and Analysis: High-content imaging systems are used to capture images and quantify the fluorescence intensity per nucleus. An increase in fluorescence indicates an accumulation of H3K4me3, confirming KDM5 inhibition.[12]

  • Methodology (Western Blot / ELISA):

    • Histone Extraction: Following cell treatment with this compound, histones are extracted from the cell nuclei.[5]

    • Quantification: The levels of H3K4me3 and a loading control (e.g., total Histone H3) are quantified using Western Blot or a quantitative ELISA-based method like MSD (Meso Scale Discovery).[4]

    • Analysis: A dose-dependent increase in the ratio of H3K4me3 to total H3 confirms on-target cellular activity.[5]

cluster_workflow KDM Inhibitor Selectivity Workflow Biochem Biochemical Screen (e.g., AlphaScreen) Panel Panel of Purified KDMs (KDM2, 3, 4, 5, 6, 7) IC50 Determine IC50 Values & Potency Panel->IC50 Assay Against Selectivity Calculate Selectivity Profile IC50->Selectivity Cellular Cellular Target Engagement (e.g., Immunofluorescence) Selectivity->Cellular Proceed with Selective Compound Treatment Treat Cells with this compound H3K4me3 Measure H3K4me3 Levels Treatment->H3K4me3 Confirm Confirm On-Target Activity H3K4me3->Confirm

Workflow for assessing KDM inhibitor selectivity.

Conclusion

The available data robustly demonstrate that this compound is a highly selective inhibitor of the KDM5 family. With an IC50 of 10 nM for KDM5A and over 200-fold selectivity against other KDM families, it serves as a precision tool for dissecting the role of KDM5 in health and disease.[3][4] The well-defined mechanism of action, supported by structural biology, and confirmed on-target cellular activity make this compound a cornerstone compound for epigenetic research and a valuable lead for the development of novel cancer therapeutics.[1][2][13]

References

The Structural Basis of KDM5A Inhibition by CPI-455: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the histone lysine (B10760008) demethylase KDM5A in complex with its inhibitor, CPI-455. It consolidates crystallographic and binding affinity data, details relevant experimental methodologies, and visualizes the associated molecular pathways and workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.

Executive Summary

The lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a critical epigenetic regulator that removes methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active transcription.[1][2] Overexpression of KDM5A is implicated in various cancers, where it contributes to tumorigenesis and the emergence of drug-tolerant cancer cells.[1][3] this compound is a potent and specific pan-inhibitor of the KDM5 family, which has been shown to reverse the demethylase activity of KDM5A, leading to increased global levels of H3K4 trimethylation (H3K4me3) and reduced survival of drug-tolerant persister cells.[1][4][5][6][7] Understanding the structural basis of this inhibition is paramount for the development of next-generation epigenetic therapies. This guide elucidates the key molecular interactions and provides the technical foundation for further research.

Quantitative Data Summary

The following tables summarize the key quantitative data for the KDM5A-CPI-455 complex, including binding affinities and crystallographic details.

Binding Affinity Data
CompoundTargetAssay TypeIC50EC50SelectivityReference
This compoundKDM5AEnzymatic Assay10 nM->200-fold vs. KDM2, 3, 4, 6, 7[5][7][8]
This compoundKDM5BEnzymatic Assay3 nM--[2]
This compoundCancer Cell LinesCell Viability16.13 - 35.4 µM5200 nM-[4][5][6]
Crystallographic Data: KDM5A in complex with this compound
PDB ID5CEH
Experimental Method X-RAY DIFFRACTION
Resolution 3.14 Å
R-Value Work 0.221
R-Value Free 0.238
R-Value Observed 0.222
Space Group P 61 2 2
Unit Cell Dimensions ab
107.03 Å107.03 Å
Software Used HKL-2000, SCALEPACK, PHASER, PHENIX, PDB_EXTRACT
Reference[4]

Experimental Protocols

This section details the generalized methodologies for the key experiments involved in characterizing the KDM5A-CPI-455 complex.

Recombinant KDM5A Expression and Purification

The expression of the KDM5A catalytic domain (e.g., amino acids 1-797) is typically performed using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda, Sf21), which is well-suited for producing large, soluble quantities of complex eukaryotic proteins.

  • Cloning: The cDNA corresponding to the desired KDM5A construct is cloned into a baculovirus transfer vector, such as pFASTBAC, often incorporating an N-terminal affinity tag (e.g., 6x-His) followed by a TEV protease cleavage site for later removal.

  • Baculovirus Generation: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Sf21 cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).

  • Protein Expression: Suspension cultures of Sf21 cells are infected with the high-titer virus stock and incubated at 27°C for 48-72 hours.

  • Cell Lysis: Cells are harvested by centrifugation and lysed via sonication in a buffer containing protease inhibitors (e.g., PMSF, leupeptin, aprotinin) and agents to maintain protein stability (e.g., 25 mM HEPES pH 7.9, 100 mM NaCl, 10% glycerol).[5]

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity resin. After washing, the His-tagged KDM5A is eluted using an imidazole (B134444) gradient (e.g., 100-250 mM imidazole).[5]

  • Tag Cleavage: The His-tag is removed by overnight incubation with TEV protease during dialysis against a low-imidazole buffer.[5]

  • Size-Exclusion Chromatography: The protein is further purified using a size-exclusion chromatography column (e.g., Superdex 200) to separate KDM5A from the cleaved tag, TEV protease, and any remaining impurities. The purified protein is eluted into a final storage buffer (e.g., 40 mM HEPES pH 7.9, 50 mM KCl) and stored at -80°C.[5]

G cluster_cloning Cloning & Virus Production cluster_expression Protein Expression cluster_purification Purification KDM5A cDNA KDM5A cDNA pFASTBAC Vector pFASTBAC Vector KDM5A cDNA->pFASTBAC Vector Ligation Generate Bacmid Generate Bacmid pFASTBAC Vector->Generate Bacmid Transfect Sf21 Cells Transfect Sf21 Cells Generate Bacmid->Transfect Sf21 Cells Produce P1 Virus Amplify Virus Amplify Virus Transfect Sf21 Cells->Amplify Virus Produce P2/P3 Virus Infect Sf21 Culture Infect Sf21 Culture Amplify Virus->Infect Sf21 Culture High Titer Incubate (48-72h) Incubate (48-72h) Infect Sf21 Culture->Incubate (48-72h) Harvest Cells Harvest Cells Incubate (48-72h)->Harvest Cells Lysis (Sonication) Lysis (Sonication) Harvest Cells->Lysis (Sonication) Ni-NTA Chromatography Ni-NTA Chromatography Lysis (Sonication)->Ni-NTA Chromatography Cleared Lysate TEV Cleavage TEV Cleavage Ni-NTA Chromatography->TEV Cleavage Elution Size-Exclusion (SEC) Size-Exclusion (SEC) TEV Cleavage->Size-Exclusion (SEC) Dialysis Purified KDM5A Purified KDM5A Size-Exclusion (SEC)->Purified KDM5A

Fig 1. Workflow for KDM5A Expression and Purification.
Protein Crystallization

Crystallization of the KDM5A-CPI-455 complex was achieved via X-ray diffraction.[4] While specific crystallization conditions for PDB entry 5CEH are not detailed in the primary literature, a general protocol using vapor diffusion is standard.

  • Protein Preparation: Purified KDM5A is concentrated to 10-20 mg/mL. The inhibitor this compound is added in molar excess to ensure full saturation of the protein's active site. The complex is incubated on ice before setting up crystallization trials.

  • Screening: Initial crystallization conditions are identified using commercially available sparse-matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

  • Hanging-Drop Method: A small drop (e.g., 1 µL) of the KDM5A-CPI-455 complex is mixed with an equal volume of a reservoir solution on a siliconized coverslip. The coverslip is inverted and sealed over the reservoir well. Water vapor equilibrates from the drop to the more concentrated reservoir solution, slowly increasing the protein concentration in the drop to a supersaturated state, which can lead to crystal formation.

  • Optimization: Once initial "hits" (small crystals or precipitates) are found, conditions are optimized by systematically varying the pH, precipitant concentration, and additives to produce diffraction-quality crystals.

  • Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen. X-ray diffraction data is then collected at a synchrotron source.

Demethylase Activity Assays

The inhibitory activity of compounds like this compound on KDM5A is quantified using biochemical assays. Two common methods are the formaldehyde (B43269) dehydrogenase-coupled assay and the AlphaScreen assay.

This is a continuous spectrophotometric assay that measures the production of formaldehyde, a byproduct of the demethylation reaction.

  • Principle: KDM5A demethylates its substrate (e.g., an H3K4me3 peptide), producing a less methylated peptide and formaldehyde. The formaldehyde is then oxidized by FDH, which concurrently reduces NAD+ to NADH. The increase in NADH is monitored by the absorbance at 340 nm.

  • Reaction Mixture: A typical reaction contains KDM5A enzyme, H3K4me3 peptide substrate, co-factors (Fe(II) and α-ketoglutarate), FDH, and NAD+ in a suitable buffer (e.g., 50 mM HEPES).

  • Procedure: The reaction is initiated by adding the KDM5A enzyme or substrate. The absorbance at 340 nm is measured over time in a microplate reader.

  • Inhibition Measurement: To determine the IC50, the assay is performed with varying concentrations of the inhibitor (this compound), and the initial reaction rates are plotted against the inhibitor concentration.

G cluster_kdm5a KDM5A Reaction cluster_fdh Detection Reaction H3K4me3 H3K4me3 KDM5A_Enzyme KDM5A H3K4me3->KDM5A_Enzyme α-KG α-KG α-KG->KDM5A_Enzyme H3K4me2 H3K4me2 KDM5A_Enzyme->H3K4me2 Formaldehyde Formaldehyde KDM5A_Enzyme->Formaldehyde Succinate Succinate KDM5A_Enzyme->Succinate FDH_Enzyme FDH Formaldehyde->FDH_Enzyme NAD+ NAD+ NAD+->FDH_Enzyme NADH NADH FDH_Enzyme->NADH Measure A340nm Measure A340nm NADH->Measure A340nm

Fig 2. Principle of the FDH-Coupled Demethylase Assay.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay highly suited for high-throughput screening.

  • Principle: The assay uses two types of beads: Donor beads and Acceptor beads. One reactant (e.g., a biotinylated H3K4me3 peptide) is bound to Streptavidin-coated Donor beads, and an antibody specific to the product (e.g., anti-H3K4me2) is bound to Protein A-coated Acceptor beads. When the demethylation product is formed, the antibody captures it, bringing the Donor and Acceptor beads into proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal emitted at 520-620 nm. The signal is proportional to the enzyme activity.

  • Procedure: KDM5A is incubated with the biotinylated substrate and varying concentrations of this compound. The detection reagents (antibody and beads) are then added, and after an incubation period, the plate is read on an AlphaScreen-capable plate reader.

  • Inhibition Measurement: A decrease in the AlphaScreen signal corresponds to the inhibition of KDM5A. IC50 values are calculated from the dose-response curve.

Mechanism of Action and Signaling Context

This compound functions as a competitive inhibitor of KDM5A. The crystal structure (PDB: 5CEH) reveals that this compound binds in the active site of the JmjC domain, occupying the binding pocket of the co-factor α-ketoglutarate (2-oxoglutarate) and chelating the active site metal ion (Fe(II) or Mn(II) in structural studies).[4][9] This direct blockage of the co-factor binding site prevents the catalytic cycle of demethylation from occurring.

The broader biological consequence of KDM5A inhibition is the modulation of the epigenetic landscape. KDM5A is a transcriptional corepressor that is often overexpressed in cancer, where it helps maintain a drug-tolerant state. By inhibiting KDM5A, this compound prevents the removal of H3K4me3 marks at gene promoters. The resulting global increase in H3K4me3 levels can lead to the re-expression of tumor suppressor genes and alter cellular pathways related to proliferation, survival, and drug resistance, ultimately leading to the ablation of drug-tolerant cancer cells.[1][2][3]

G KDM5A KDM5A Overexpression (in Cancer) H3K4me2 H3K4me2/1 KDM5A->H3K4me2 Demethylates Repression Transcriptional Repression KDM5A->Repression H3K4me3 H3K4me3 TSG Tumor Suppressor Genes (e.g., p21) DrugTolerance Drug Tolerance & Cell Survival Repression->DrugTolerance Ablation Ablation of Drug-Tolerant Cancer Cells CPI455 This compound CPI455->Inhibition GlobalH3K4me3 Global H3K4me3 Increase Inhibition->GlobalH3K4me3 Leads to TSG_Activation Tumor Suppressor Gene Activation GlobalH3K4me3->TSG_Activation TSG_Activation->Ablation

Fig 3. Signaling Context of KDM5A Inhibition by this compound.

Conclusion

The crystal structure of KDM5A in complex with this compound provides a clear molecular blueprint for the targeted inhibition of this key epigenetic enzyme. The comprehensive data presented in this guide, from binding affinities to detailed experimental workflows, offers a robust foundation for researchers aiming to build upon this knowledge. The potent and specific inhibition of KDM5A by this compound, leading to the reversal of an oncogenic epigenetic state, underscores the therapeutic potential of targeting histone demethylases in cancer treatment. Future work will likely focus on leveraging this structural understanding to design next-generation inhibitors with improved pharmacokinetic properties and enhanced selectivity profiles.

References

The Role of CPI-455 in Epigenetic Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-455 is a potent and selective small-molecule inhibitor of the KDM5 family of histone demethylases. This technical guide provides an in-depth overview of the core mechanism of this compound, its impact on epigenetic modifications, and its emerging role in various therapeutic areas. We will delve into the quantitative biochemical and cellular data, detailed experimental methodologies, and the signaling pathways influenced by this compound. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting KDM5 enzymes.

Introduction to this compound and KDM5 Histone Demethylases

The KDM5 family of enzymes, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3).[1] H3K4me3 is a key epigenetic mark associated with active gene transcription. By demethylating H3K4, KDM5 enzymes play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, most notably cancer.[2]

This compound has emerged as a specific, pan-inhibitor of the KDM5 family.[3] Its mechanism of action involves targeting the catalytic activity of these enzymes, leading to a global increase in H3K4me3 levels and subsequent alterations in gene expression.[2] This inhibitory activity has shown promise in reducing the survival of drug-tolerant persister cancer cells and influencing cell fate decisions in neural stem cells.[3][4]

Mechanism of Action of this compound

This compound acts as a competitive inhibitor by binding to the active site of KDM5 enzymes, thereby preventing the demethylation of H3K4. The crystal structure of KDM5A in complex with this compound has revealed the specific molecular interactions responsible for its inhibitory effect.[2][5] This inhibition leads to a dose-dependent increase in global H3K4me3 levels in various cell types.[6] The elevation of this active chromatin mark can reactivate the expression of silenced genes, including tumor suppressor genes.[7]

Signaling Pathway of this compound Action

CPI-455_Mechanism_of_Action This compound Mechanism of Action CPI455 This compound KDM5 KDM5 Enzymes (KDM5A/B/C/D) CPI455->KDM5 Inhibition H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) KDM5->H3K4me3 Demethylation GeneExpression Altered Gene Expression H3K4me3->GeneExpression Activation CellularEffects Cellular Effects (e.g., Apoptosis, Differentiation) GeneExpression->CellularEffects

Caption: this compound inhibits KDM5, increasing H3K4me3 and altering gene expression.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound across various assays and cell lines.

Table 1: Biochemical Inhibitory Activity of this compound
TargetIC50 (nM)SelectivityReference
KDM5A (full-length)10>200-fold vs. KDM2, 3, 4, 6, 7[8]
KDM5A10 ± 1~200-fold vs. KDM4C, ~770-fold vs. KDM7B[6]
KDM5B-Similar to KDM5A[6]
KDM5C-Similar to KDM5A[6]
KDM4C~2,000-[6]
KDM7B~7,700-[6]
KDM2B, KDM3B, KDM6ANo detectable inhibition-[6]
Table 2: Cellular Inhibitory Activity of this compound
Cell LineCancer TypeIC50 (µM)Reference
MCF-7Luminal Breast Cancer35.4[3]
T-47DLuminal Breast Cancer26.19[3]
EFM-19Luminal Breast Cancer16.13[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro KDM5A Enzymatic Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against KDM5A.

Materials:

  • Recombinant full-length KDM5A enzyme

  • H3K4me3 peptide substrate

  • AlphaLISA detection reagents

  • This compound stock solution (in DMSO)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add KDM5A enzyme to each well of a 384-well plate.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time.

  • Initiate the demethylation reaction by adding the H3K4me3 peptide substrate.

  • Incubate the reaction at room temperature.

  • Stop the reaction and add AlphaLISA acceptor beads and donor beads.

  • Incubate in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC50 values using non-linear regression analysis.

Cellular Histone H3K4me3 Quantification (ELISA)

This protocol measures the global levels of H3K4me3 in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • This compound

  • Cell lysis buffer

  • Histone extraction kit

  • H3K4me3 ELISA kit

  • Total H3 ELISA kit

Procedure:

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours).[8][9]

  • Harvest the cells and extract histones according to the manufacturer's protocol.

  • Quantify total histone concentration.

  • Perform H3K4me3 and total H3 ELISAs on the extracted histones.

  • Normalize the H3K4me3 levels to total H3 levels.

  • Analyze the dose-dependent increase in H3K4me3.

Experimental Workflow for Cellular Assays

Experimental_Workflow_Cellular_Assays Experimental Workflow for Cellular Assays cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Plating Plate Cells Treatment Treat with this compound Plating->Treatment Harvest Harvest Cells Treatment->Harvest HistoneExtraction Histone Extraction Harvest->HistoneExtraction ChIP_seq ChIP-seq Harvest->ChIP_seq GeneExpression Gene Expression Analysis Harvest->GeneExpression WesternBlot Western Blot HistoneExtraction->WesternBlot ELISA ELISA / Mass Spec HistoneExtraction->ELISA

Caption: Workflow for cellular analysis of this compound effects.

Therapeutic Implications and Signaling Pathways

The ability of this compound to modulate the epigenetic landscape has significant therapeutic implications, particularly in oncology and regenerative medicine.

Oncology

In cancer, KDM5 enzymes are often overexpressed and contribute to drug resistance by maintaining a subpopulation of drug-tolerant persister cells (DTPs).[2] By inhibiting KDM5, this compound elevates global H3K4me3 levels, which can lead to the reactivation of tumor suppressor genes and a reduction in the number of DTPs.[2][3] Furthermore, this compound has been shown to act synergistically with other anticancer agents, such as the DNA methyltransferase inhibitor 5-Aza-2'-deoxycytidine (DAC), to inhibit the growth of breast cancer cells.[9]

Neural Stem Cell Differentiation

Recent studies have demonstrated that this compound can influence the fate of neural stem cells (NSCs).[4][10] By inhibiting KDM5A, this compound promotes astrocytogenesis.[4][10] This effect is mediated through the induction of signal transducer and activator of transcription 3 (STAT3), increased bone morphogenetic protein 2 (BMP2) expression, and enhanced phosphorylation of mothers against decapentaplegic homolog 1/5/9 (SMAD1/5/9).[4][10] this compound treatment leads to increased H3K4 methylation at the promoter of the glial fibrillary acidic protein (Gfap) gene, a marker for astrocytes.[4][10]

Signaling in Neural Stem Cell Differentiation

CPI-455_NSC_Differentiation This compound in NSC Differentiation CPI455 This compound KDM5A KDM5A CPI455->KDM5A Inhibition STAT3 STAT3 CPI455->STAT3 Induces BMP2 BMP2 CPI455->BMP2 Increases Gfap Gfap Promoter H3K4me3 KDM5A->Gfap Demethylation pSMAD pSMAD1/5/9 BMP2->pSMAD Enhances Astro Astrocytogenesis Gfap->Astro

Caption: this compound promotes astrocytogenesis by modulating key signaling pathways.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for diseases driven by epigenetic dysregulation. Its well-characterized mechanism of action as a pan-KDM5 inhibitor and its demonstrated effects on histone methylation provide a strong rationale for its further investigation in oncology, regenerative medicine, and other fields. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this compound.

References

Investigating the Cellular Targets of CPI-455: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and selective small-molecule inhibitor that has garnered significant interest within the research and drug development communities. This document provides an in-depth technical overview of the cellular targets and mechanisms of action of this compound, with a focus on its enzymatic inhibition, effects on histone methylation, and downstream cellular consequences. The information presented herein is intended to serve as a comprehensive resource for scientists investigating the therapeutic potential of targeting histone demethylases.

Core Cellular Target: The KDM5 Family of Histone Demethylases

The primary cellular targets of this compound are the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3][4][5] These enzymes, also known as JARID1 (Jumonji AT-rich interactive domain 1), are responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), a critical epigenetic mark associated with active gene transcription.[1] this compound acts as a pan-inhibitor of the KDM5 family, meaning it effectively inhibits multiple members of this enzyme subfamily.[2][4]

The crystal structure of KDM5A in complex with this compound has revealed the inhibitor's mechanism of action.[6][7][8] this compound occupies the 2-oxoglutarate (2-OG) binding site, a necessary cofactor for the demethylase activity of JmjC domain-containing enzymes like KDM5.[7][8] The nitrile group of this compound interacts with the active site metal ion, while other parts of the molecule form hydrogen bonds and stacking interactions with key residues, effectively blocking the enzyme's catalytic function.[7][8]

Quantitative Inhibition Data

This compound demonstrates high potency and selectivity for the KDM5 family of enzymes. The following table summarizes the key quantitative data regarding its inhibitory activity.

TargetIC50SelectivityReference
KDM5A (full-length)10 nM>200-fold vs. KDM2, 3, 4, 6, & 7[2][3][4][5]
KDM5A23.8 nMHighly selective vs. KDM4A, KDM5B, KDM5C[8]
KDM5B3 nMPan-KDM5 inhibitor[9]

Downstream Cellular Effects and Signaling Pathways

Inhibition of KDM5 enzymes by this compound leads to a global increase in the levels of H3K4 trimethylation (H3K4me3).[1][2][3][6] This alteration in the epigenetic landscape has profound effects on gene expression and cellular function in various contexts, including cancer and neural stem cell differentiation.

In Cancer Biology

A primary consequence of this compound treatment in cancer cells is the reduction in the population of drug-tolerant persister cells (DTPs).[1][2][3][6] These cells are a subpopulation of cancer cells that can survive chemotherapy or targeted agents and contribute to therapeutic relapse.[1] By inhibiting KDM5, this compound helps to eliminate this resilient cell population.[1]

Furthermore, this compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis, including the MAPK/AKT pathway.[10] In some contexts, this compound treatment can lead to the regulation of pro- and anti-apoptotic proteins, tipping the balance towards cell death in cancer cells.[10]

In Neural Stem Cell Differentiation

In the context of neural stem cells (NSCs), this compound has been demonstrated to induce astrocytogenesis, the process of astrocyte formation.[11][12] This effect is mediated through the inhibition of KDM5A, which normally acts to repress astrocytic differentiation and maintain stemness.[11][12] The signaling pathways implicated in this process include the STAT3 and BMP/SMAD pathways.[4][12] this compound treatment leads to increased STAT3 activation and enhanced phosphorylation of SMAD1/5/9, ultimately promoting the expression of astrocytic markers like glial fibrillary acidic protein (GFAP).[4][12]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the cellular targets and effects of this compound.

KDM5A Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against the KDM5A enzyme.

  • Reagents and Materials:

    • Recombinant full-length human KDM5A enzyme.

    • Biotinylated histone H3 (1-21) peptide substrate with trimethylated lysine 4 (H3K4me3).

    • AlphaLISA® detection reagents (e.g., streptavidin donor beads, anti-unmodified H3K4 antibody conjugated to acceptor beads).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM ascorbic acid, 20 µM (NH4)2Fe(SO4)2·6H2O).

    • This compound stock solution in DMSO.

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the KDM5A enzyme to each well of the microplate, except for the negative control wells.

    • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the demethylation reaction by adding the H3K4me3 peptide substrate to all wells.

    • Incubate the reaction at room temperature for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and the AlphaLISA acceptor beads.

    • Add the streptavidin donor beads and incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The signal generated is inversely proportional to the demethylase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest (e.g., MCF-7, T-47D, EFM-19).

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

    • Incubate the plates for the desired treatment duration (e.g., 72 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percent viability for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent viability against the log of the inhibitor concentration.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where H3K4me3 is altered following this compound treatment.

  • Reagents and Materials:

    • Cells treated with this compound or DMSO.

    • Formaldehyde (B43269) for cross-linking.

    • Glycine to quench cross-linking.

    • Lysis buffers.

    • Sonicator or micrococcal nuclease for chromatin shearing.

    • Antibody specific for H3K4me3.

    • Protein A/G magnetic beads.

    • Wash buffers.

    • Elution buffer.

    • RNase A and Proteinase K.

    • DNA purification kit.

    • Reagents for library preparation for next-generation sequencing.

  • Procedure:

    • Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

    • Quench the cross-linking reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the sheared chromatin with the H3K4me3 antibody overnight at 4°C.

    • Capture the antibody-chromatin complexes using protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA.

    • Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify regions of H3K4me3 enrichment (peaks) using a peak-calling algorithm.

    • Compare the H3K4me3 peak profiles between this compound-treated and control samples to identify differential enrichment.

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in signaling pathways like MAPK/AKT and STAT3.

  • Reagents and Materials:

    • Cells treated with this compound or DMSO.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels.

    • Running and transfer buffers.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

    • Strip the membrane and re-probe with antibodies for total protein or a loading control (e.g., GAPDH, β-actin) to normalize the data.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each condition.

    • Compare the phosphorylation levels between this compound-treated and control samples.

Visualizations

Signaling Pathways

CPI455_Signaling_Pathways cluster_epigenetic Epigenetic Regulation cluster_cancer Cancer Cell Fate cluster_nsc Neural Stem Cell Differentiation CPI455 This compound KDM5 KDM5 Demethylases (KDM5A, KDM5B, etc.) CPI455->KDM5 Inhibition H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) KDM5->H3K4me3 Demethylation Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Activation MAPK_AKT MAPK/AKT Pathway Gene_Expression->MAPK_AKT DTP_Survival Drug-Tolerant Persister Cell Survival STAT3 STAT3 Pathway Gene_Expression->STAT3 BMP_SMAD BMP/SMAD Pathway Gene_Expression->BMP_SMAD Astrocytogenesis Astrocytogenesis MAPK_AKT->DTP_Survival Inhibition Apoptosis Apoptosis MAPK_AKT->Apoptosis Induction STAT3->Astrocytogenesis Promotion BMP_SMAD->Astrocytogenesis Promotion

Caption: this compound signaling pathways in cancer and neural stem cells.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular & Molecular Analysis cluster_data Data Interpretation Enzymatic_Assay KDM5 Enzymatic Assay (Determine IC50) Data_Analysis Data Analysis and Interpretation Enzymatic_Assay->Data_Analysis Cell_Lines Cell Line Selection (e.g., Cancer, NSCs) Treatment Treat Cells with this compound Cell_Lines->Treatment Viability_Assay Cell Viability Assay (MTS) Treatment->Viability_Assay Western_Blot Western Blotting (Signaling Pathways) Treatment->Western_Blot ChIP_seq ChIP-seq (H3K4me3 Profiling) Treatment->ChIP_seq Gene_Expression Gene Expression Analysis (RNA-seq, qPCR) Treatment->Gene_Expression Viability_Assay->Data_Analysis Western_Blot->Data_Analysis ChIP_seq->Data_Analysis Gene_Expression->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

Caption: General experimental workflow for investigating this compound.

References

The Impact of CPI-455 on Chromatin Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and selective, pan-inhibitor of the KDM5 family of histone demethylases.[1][2][3] The KDM5 enzymes (KDM5A-D) are critical regulators of chromatin structure and gene expression, primarily through the demethylation of histone H3 lysine (B10760008) 4 (H3K4), particularly the trimethylated form (H3K4me3).[4][5] The H3K4me3 mark is a key epigenetic modification associated with active gene transcription. By inhibiting KDM5, this compound effectively increases global levels of H3K4me3, leading to significant alterations in the chromatin landscape and downstream cellular processes.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on chromatin remodeling, detailed experimental protocols for its study, and its impact on key signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the KDM5 enzymes, occupying the 2-oxoglutarate (2-OG) binding site within the catalytic Jumonji C (JmjC) domain. This inhibition prevents the demethylation of H3K4me3, leading to its accumulation at gene promoters and other regulatory regions. The increased H3K4me3 occupancy can lead to a more open chromatin state, facilitating the recruitment of the transcriptional machinery and altering gene expression patterns.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Selectivity
KDM5A10 nM[1][2][3]>200-fold selectivity for KDM5 over KDM2, 3, 4, 6, and 7 enzymes[2]
KDM5 familyPan-inhibitor[1]>500-fold selectivity against other JmjC domain-containing proteins[6]

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM)
MCF-735.4[1]
T-47D26.19[1]
EFM-1916.13[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the impact of this compound on chromatin remodeling.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K4me3

This protocol provides a detailed workflow for assessing genome-wide changes in H3K4me3 levels following this compound treatment.

a. Cell Culture and Treatment:

  • Plate cells (e.g., MCF-7) at an appropriate density and allow them to adhere.

  • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).

b. Cross-linking and Chromatin Preparation:

  • Fix cells with 1% formaldehyde (B43269) in PBS for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Sonicate the chromatin to shear the DNA to an average fragment size of 200-500 base pairs.

c. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific for H3K4me3.

  • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Wash the beads extensively to remove non-specific binding.

d. Elution and DNA Purification:

  • Elute the chromatin from the beads.

  • Reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

e. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

  • Perform PCR amplification of the library.

  • Sequence the library on a next-generation sequencing platform.

f. Data Analysis:

  • Align the sequencing reads to a reference genome.

  • Perform peak calling to identify regions of H3K4me3 enrichment.

  • Compare the H3K4me3 profiles between this compound treated and control samples to identify differential enrichment.

Meso Scale Discovery (MSD) ELISA for Global H3K4me3 Levels

This protocol describes a high-throughput method for quantifying global changes in H3K4me3. MSD assays utilize electrochemiluminescence for detection, offering high sensitivity and a wide dynamic range.[7][8]

a. Cell Lysis and Histone Extraction:

  • Treat cells with this compound as described above.

  • Harvest the cells and prepare whole-cell lysates.

  • Alternatively, perform an acid extraction to isolate histones.

b. MSD Assay Procedure:

  • Use a commercially available MSD kit for histone H3 modifications. These kits typically come with plates pre-coated with a capture antibody (e.g., anti-Histone H3).

  • Add diluted cell lysates or histone extracts to the wells and incubate to allow the capture antibody to bind to histone H3.

  • Wash the plate to remove unbound material.

  • Add a detection antibody specific for H3K4me3 that is conjugated to an electrochemiluminescent SULFO-TAG™.

  • Wash the plate again.

  • Add MSD Read Buffer and read the plate on an MSD instrument. The instrument applies a voltage to the plate, causing the SULFO-TAG™ to emit light, which is then measured.

c. Data Analysis:

  • Quantify the H3K4me3 signal and normalize it to the total histone H3 signal to determine the relative global levels of H3K4me3.

Cell Viability Assay

This protocol outlines a method to assess the effect of this compound on cancer cell proliferation and survival.

a. Cell Plating and Treatment:

  • Seed cancer cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

b. Incubation:

  • Incubate the plate for a period of 3 to 5 days.

c. Viability Measurement (using a reagent like CellTiter-Glo®):

  • Equilibrate the plate and the viability reagent to room temperature.

  • Add the viability reagent to each well. This reagent contains a substrate that is converted to a luminescent signal by ATP from viable cells.

  • Shake the plate for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

d. Data Analysis:

  • Calculate the percentage of viable cells relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value.

Signaling Pathways and Logical Relationships

This compound's impact on chromatin remodeling influences various signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

This compound Mechanism of Action

CPI-455_Mechanism_of_Action CPI455 This compound KDM5 KDM5 (Histone Demethylase) CPI455->KDM5 Inhibition H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5->H3K4me3 Demethylation GeneExpression Altered Gene Expression H3K4me3->GeneExpression Promotion CellularEffects Cellular Effects (e.g., Decreased Drug Tolerance, Astrocytogenesis) GeneExpression->CellularEffects

Caption: this compound inhibits KDM5, increasing H3K4me3 and altering gene expression.

Experimental Workflow for this compound Characterization

CPI-455_Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular & Molecular Assays cluster_invivo In Vivo Studies EnzymaticAssay Enzymatic Assay (IC50 determination) CellViability Cell Viability Assay (IC50 in cells) EnzymaticAssay->CellViability CellTreatment Cell Treatment with this compound CellViability->CellTreatment MSD_ELISA MSD ELISA (Global H3K4me3) CellTreatment->MSD_ELISA ChIP_Seq ChIP-Seq (Genome-wide H3K4me3) CellTreatment->ChIP_Seq RNA_Seq RNA-Seq (Gene Expression) CellTreatment->RNA_Seq AnimalModel Animal Model (e.g., Mouse) CellTreatment->AnimalModel Translational Studies ChIP_Seq->RNA_Seq Correlation CPI455_Admin This compound Administration (e.g., IP injection) AnimalModel->CPI455_Admin Efficacy Efficacy Studies CPI455_Admin->Efficacy

Caption: Workflow for characterizing this compound from in vitro to in vivo studies.

This compound's Role in Astrocytogenesis Signaling

Recent studies have shown that this compound can induce astrocytogenesis in neural stem cells.[9] This is mediated by an increase in H3K4 methylation at the promoter of the Glial Fibrillary Acidic Protein (Gfap) gene.[9] This process involves the STAT3 and BMP/SMAD signaling pathways.[9]

CPI-455_Astrocytogenesis_Signaling CPI455 This compound KDM5A KDM5A CPI455->KDM5A Inhibition STAT3 STAT3 Activation CPI455->STAT3 BMP2 BMP2 Expression CPI455->BMP2 GfapPromoter Gfap Promoter KDM5A->GfapPromoter Reduced Recruitment H3K4me3 Increased H3K4me3 GfapPromoter->H3K4me3 Astrocytogenesis Astrocytogenesis H3K4me3->Astrocytogenesis STAT3->Astrocytogenesis SMAD159 SMAD1/5/9 Phosphorylation BMP2->SMAD159 SMAD159->Astrocytogenesis

Caption: this compound promotes astrocytogenesis via KDM5A inhibition and STAT3/BMP-SMAD pathways.[9]

Impact on MAPK/AKT Signaling Pathway

In some contexts, this compound has been shown to modulate the MAPK/AKT signaling pathway, which is crucial for cell survival and apoptosis.

CPI-455_MAPK_AKT_Signaling CPI455 This compound KDM5A KDM5A Inhibition CPI455->KDM5A H3K4me3_Apoptosis Increased H3K4me3 at Apoptosis-related Genes KDM5A->H3K4me3_Apoptosis MAPK_pathway MAPK Pathway (p-P38, p-JNK) H3K4me3_Apoptosis->MAPK_pathway Regulation PI3K_AKT_pathway PI3K/AKT Pathway (p-AKT, p-PI3K) H3K4me3_Apoptosis->PI3K_AKT_pathway Regulation Pro_Apoptotic Pro-apoptotic Proteins (BAX, Cleaved Caspase-3) MAPK_pathway->Pro_Apoptotic Anti_Apoptotic Anti-apoptotic Proteins (Bcl-2) PI3K_AKT_pathway->Anti_Apoptotic Inhibition of decrease CellDeath Modulation of Cell Death Pro_Apoptotic->CellDeath Anti_Apoptotic->CellDeath

Caption: this compound modulates the MAPK/AKT pathway, influencing apoptosis.

Conclusion

This compound is a valuable research tool for dissecting the role of the KDM5 histone demethylases in health and disease. Its ability to specifically increase H3K4me3 levels provides a powerful means to study the downstream consequences of this key epigenetic modification. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the broader field of chromatin remodeling. Further research into the preclinical efficacy and safety of this compound will be crucial in determining its potential as a therapeutic agent.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CPI-455, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, in cell culture experiments. The protocols outlined below are intended to serve as a starting point for researchers investigating the biological effects of KDM5 inhibition in various cellular contexts.

Introduction

This compound is a small molecule inhibitor that targets the lysine-specific demethylase 5 (KDM5) family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) with high potency.[1][2] The KDM5 enzymes are responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), a critical epigenetic mark associated with active gene transcription.[3][4] By inhibiting KDM5, this compound leads to a global increase in H3K4 trimethylation (H3K4me3), thereby altering gene expression and impacting various cellular processes.[4][5][6] Notably, this compound has been shown to reduce the number of drug-tolerant persister cancer cells, suggesting its potential in overcoming therapeutic resistance.[1][4][5][6]

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound reported in various cell lines and assays. This data can guide the selection of appropriate concentration ranges for your specific experimental setup.

ParameterCell Line(s)ValueAssay TypeReference(s)
IC50 KDM5A (enzymatic assay)10 nMEnzymatic Assay[3][5][7][8]
IC50 MCF-7 (luminal breast cancer)35.4 µMCell Viability[5]
IC50 T-47D (luminal breast cancer)26.19 µMCell Viability[5]
IC50 EFM-19 (luminal breast cancer)16.13 µMCell Viability[5]
IC50 DU-145 (prostate cancer)35.9 µMAntiproliferative Activity[5]
GI50 A549 (lung cancer)> 50 µMGrowth Inhibition[5]
Effective Concentration M14 (melanoma), SKBR3 (breast cancer), PC9 (NSCLC)6.25 - 25 µMH3K4me3 Levels[7]
Effective Concentration HeLaDose-dependent increase in H3K4me3H3K4me3 Levels[3][8]
Effective Concentration Cochlear Hair Cells50, 100, 200 µmol/LProtection against Cisplatin Ototoxicity[9]
Effective Concentration ID8 (ovarian cancer)10 µMH3K4me3 Levels and Cell Viability[10]
LD50 Eca-109 (esophageal squamous cell carcinoma)15 µmol/L (at 48h)Cell Proliferation[11]

Experimental Protocols

Protocol 1: General Cell Treatment with this compound

This protocol describes a general procedure for treating adherent cells with this compound to assess its impact on cellular phenotypes or molecular endpoints.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Adherent cells of interest

  • Multi-well plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Incubation times may vary depending on the cell type and the specific endpoint being measured.[5][7]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting for H3K4me3 levels, cell viability assays (e.g., MTT, CellTiter-Glo), or RNA sequencing.

Protocol 2: Determination of Global H3K4me3 Levels

This protocol outlines a method to measure changes in global H3K4 trimethylation following this compound treatment using an ELISA-based assay. A similar approach can be adapted for Western blotting.

Materials:

  • Cells treated with this compound as described in Protocol 1

  • Histone extraction kit

  • Total Histone H3 and H3K4me3 ELISA kits

  • Bradford assay or similar protein quantification method

Procedure:

  • Histone Extraction: Following treatment with this compound for the desired time (e.g., 4 days), harvest the cells.[7] Extract histones from the cell pellets according to the manufacturer's instructions of the histone extraction kit.

  • Protein Quantification: Quantify the concentration of the extracted histones using a standard protein assay.

  • ELISA Assay: Perform the ELISA for total H3 and H3K4me3 according to the manufacturer's protocol. This will involve coating the plate with the histone extracts, incubating with specific primary and secondary antibodies, and developing the signal.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Normalize the H3K4me3 signal to the total H3 signal for each sample to account for any variations in histone loading. Compare the normalized H3K4me3 levels in this compound-treated cells to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the direct mechanism of action of this compound.

CPI455_Mechanism CPI455 This compound KDM5 KDM5 (A/B/C/D) CPI455->KDM5 Inhibition H3K4me3 H3K4me3 (Active Chromatin) KDM5->H3K4me3 Demethylation Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulation

Caption: this compound inhibits KDM5, increasing H3K4me3 levels and altering gene expression.

Experimental Workflow for Determining Optimal this compound Concentration

This workflow provides a logical sequence of experiments to determine the optimal concentration of this compound for a specific cell line and biological question.

Experimental_Workflow cluster_0 Phase 1: Dose-Response Analysis cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assays Dose_Response Dose-Response Curve (e.g., 0.1 - 50 µM this compound) Viability_Assay Cell Viability Assay (MTT, CTG) Dose_Response->Viability_Assay IC50_Determination Determine IC50/GI50 Viability_Assay->IC50_Determination Select_Concentrations Select Non-toxic Concentrations (Below IC50) IC50_Determination->Select_Concentrations Inform Concentration Selection H3K4me3_Analysis Measure Global H3K4me3 Levels (Western Blot / ELISA) Select_Concentrations->H3K4me3_Analysis Optimal_Concentration Identify Lowest Concentration with Maximal H3K4me3 Increase H3K4me3_Analysis->Optimal_Concentration Phenotypic_Assay Phenotypic Assays (e.g., Apoptosis, Differentiation, Gene Expression) Optimal_Concentration->Phenotypic_Assay Use for Functional Studies Mechanism_Study Mechanistic Studies Phenotypic_Assay->Mechanism_Study

Caption: A stepwise workflow for optimizing this compound concentration in cell culture.

Downstream Signaling Pathways Influenced by this compound

This compound-mediated inhibition of KDM5 can impact multiple downstream signaling pathways, leading to diverse cellular outcomes.

Downstream_Signaling cluster_outcomes Cellular Outcomes CPI455 This compound KDM5_Inhibition KDM5 Inhibition CPI455->KDM5_Inhibition H3K4me3_Increase Global H3K4me3 Increase KDM5_Inhibition->H3K4me3_Increase Apoptosis Apoptosis Induction (e.g., via p53, Bax, Caspase-9/3) H3K4me3_Increase->Apoptosis Regulation of Apoptotic Genes Differentiation Astrocytogenesis (e.g., via STAT3, BMP2) H3K4me3_Increase->Differentiation Regulation of Differentiation Genes Immune_Response Enhanced Antigen Presentation (MHC Class I) H3K4me3_Increase->Immune_Response Regulation of Antigen Presentation Genes Cell_Survival Reduced Drug-Tolerant Persister Cells H3K4me3_Increase->Cell_Survival Epigenetic Reprogramming

Caption: Downstream effects of this compound on various cellular signaling pathways.

Disclaimer: These protocols and application notes are intended for research use only. The optimal conditions for this compound treatment may vary depending on the specific cell line and experimental goals. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for your system.

References

Preparation of CPI-455 Stock Solution for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of CPI-455 stock solutions intended for in vivo experimental use. This compound is a potent and selective inhibitor of the KDM5 family of histone demethylases, making it a valuable tool in cancer research and epigenetics. Proper formulation is critical to ensure its bioavailability and obtain reliable results in animal studies.

Physicochemical Properties and Solubility

This compound is a small molecule with a molecular weight of 278.31 g/mol . It is sparingly soluble in aqueous solutions but exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).[1] This characteristic necessitates the use of a co-solvent system for the preparation of dosing solutions for in vivo administration.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄N₄O[1]
Molecular Weight278.31 g/mol [1]
Solubility
DMSOSoluble[1]
WaterInsoluble[2][3]
EthanolSparingly Soluble[2][3]

Recommended Protocol for High-Concentration Stock Solution

A high-concentration stock solution of this compound in DMSO should be prepared first. This primary stock can then be used to prepare the final working solution for administration to animals.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration. Common stock concentrations range from 10 mM to 60 mg/mL.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Table 2: Example High-Concentration Stock Solution Preparations

Desired Stock ConcentrationThis compound Mass (mg)Volume of DMSO (mL)
10 mM2.781
31 mg/mL311
60 mg/mL601

Experimental Protocols for In Vivo Dosing Solutions

Due to the poor aqueous solubility of this compound, a vehicle consisting of co-solvents is required for in vivo administration. Below are two commonly used formulations. The choice of formulation may depend on the specific experimental requirements and the route of administration.

Protocol 1: Aqueous-Based Formulation with Co-solvents

This formulation is suitable for intraperitoneal (i.p.) injections.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

  • Sterile conical tubes

Procedure:

  • Dispense Co-solvents: In a sterile conical tube, add the required volume of PEG300.

  • Add this compound Stock: Add the calculated volume of the high-concentration this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

  • Add Surfactant: Add the required volume of Tween 80 to the mixture and vortex until the solution is clear and homogenous.

  • Add Aqueous Component: Slowly add the sterile saline or water to the mixture while vortexing. It is crucial to add the aqueous component last and gradually to prevent precipitation of the compound.

  • Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. This working solution should be prepared fresh on the day of use.

Example Formulation (for a 1 mL final volume):

  • 400 µL PEG300

  • 50 µL this compound stock in DMSO (e.g., 31 mg/mL for a final concentration of 1.55 mg/mL)

  • 50 µL Tween 80

  • 500 µL Sterile Saline

This results in a final vehicle composition of 40% PEG300, 5% DMSO, 5% Tween 80, and 50% Saline.

Protocol 2: Corn Oil-Based Formulation

This formulation can also be used for intraperitoneal injections.

Materials:

  • High-concentration this compound stock solution in DMSO

  • Sterile corn oil

  • Sterile conical tubes

Procedure:

  • Dispense Corn Oil: In a sterile conical tube, add the required volume of sterile corn oil.

  • Add this compound Stock: Add the calculated volume of the high-concentration this compound DMSO stock solution to the corn oil.

  • Mixing: Vortex the mixture thoroughly to ensure a uniform suspension. This working solution should be prepared fresh on the day of use.

Example Formulation (for a 1 mL final volume):

  • 950 µL Sterile Corn Oil

  • 50 µL this compound stock in DMSO (e.g., 60 mg/mL for a final concentration of 3 mg/mL)[5]

This results in a final vehicle composition of 95% Corn Oil and 5% DMSO.

Table 3: Summary of Example In Vivo Formulations

FormulationComponentVolume PercentageFinal this compound Concentration (Example)
Aqueous-Based PEG30040%1.55 mg/mL
DMSO5%
Tween 805%
Saline50%
Corn Oil-Based Corn Oil95%3 mg/mL
DMSO5%

Important Considerations for In Vivo Studies

  • DMSO Concentration: The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 10% for intraperitoneal injections in mice, to avoid toxicity.[1][6] A vehicle-only control group should always be included in the study design.

  • Order of Mixing: For aqueous-based formulations, it is critical to dissolve the DMSO stock in the organic co-solvents (like PEG300) before the addition of the aqueous phase to prevent precipitation.

  • Fresh Preparation: Dosing solutions should be prepared fresh on the day of administration to ensure stability and prevent degradation of this compound.

  • Route of Administration: The formulations described are generally suitable for intraperitoneal injection. Other routes of administration may require different vehicle compositions.

  • Animal Monitoring: Closely monitor animals for any adverse reactions following administration.

Signaling Pathway and Experimental Workflow Diagrams

Stock_Solution_Preparation_Workflow cluster_0 High-Concentration Stock Preparation cluster_1 In Vivo Dosing Solution Preparation (Aqueous) cluster_2 In Vivo Dosing Solution Preparation (Oil) weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate until Dissolved dissolve->mix store Aliquot and Store at -20°C/-80°C mix->store add_stock Add DMSO Stock store->add_stock Use Aliquot add_stock_oil Add DMSO Stock store->add_stock_oil Use Aliquot peg Add PEG300 peg->add_stock add_tween Add Tween 80 add_stock->add_tween add_saline Add Saline add_tween->add_saline final_mix Vortex to Homogenize add_saline->final_mix oil Add Corn Oil oil->add_stock_oil mix_oil Vortex to Homogenize add_stock_oil->mix_oil

Caption: Workflow for this compound stock and dosing solution preparation.

KDM5_Signaling_Pathway CPI455 This compound KDM5 KDM5 Demethylase CPI455->KDM5 Inhibition H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5->H3K4me3 Demethylation (Repression) Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Promotes

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for CPI-455 Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and specific inhibitor of the KDM5 family of histone demethylases, which are enzymes that play a critical role in transcriptional regulation by removing methyl groups from histone H3 on lysine (B10760008) 4 (H3K4).[1][2] Dysregulation of KDM5 activity has been implicated in the development and progression of various cancers, making it an attractive therapeutic target. This compound mediates KDM5 inhibition, leading to an increase in global H3K4 trimethylation (H3K4me3) levels. This epigenetic modification is associated with the reduction of drug-tolerant persister cancer cells, suggesting a potential role for this compound in overcoming therapeutic resistance.[1][2] These application notes provide a comprehensive overview of the administration of this compound in preclinical mouse models of cancer, with a focus on ovarian cancer, and offer detailed protocols for its use.

Data Presentation

In Vivo Efficacy of this compound in an Ovarian Cancer Mouse Model

The following tables summarize the quantitative data from a study utilizing a syngeneic mouse model of ovarian cancer (ID8 cell line in C57BL/6 mice).

Mouse Model Details
Mouse Strain C57BL/6
Cancer Cell Line ID8 (murine ovarian cancer)
Tumor Implantation 2 x 10^6 cells injected intraperitoneally (i.p.)
Treatment Protocol
Drug This compound
Dosage 50 mg/kg
Administration Route Intraperitoneal (i.p.) injection
Vehicle Not specified in the primary source
Treatment Schedule Twice a week
Efficacy DataVehicle ControlThis compound Treatment
Ascites Volume (endpoint) ~3.5 mL~1.5 mL
Median Survival ~40 days~55 days

Note: The data presented above is an approximation derived from graphical representations in the cited literature. Researchers should refer to the original publication for precise values.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in an Ovarian Cancer Mouse Model

This protocol outlines the key steps for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model of ovarian cancer.

Materials:

  • This compound

  • Vehicle for reconstitution (e.g., DMSO and corn oil, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • ID8 murine ovarian cancer cells

  • 6-8 week old female C57BL/6 mice

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Syringes and needles (27-30 gauge)

  • Animal handling and restraint equipment

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Anesthetic and euthanasia agents

Procedure:

  • Cell Culture: Culture ID8 cells according to standard protocols. Prior to injection, harvest cells and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Properly restrain a C57BL/6 mouse.

    • Inject 100 µL of the cell suspension (2 x 10^6 cells) intraperitoneally into the mouse.

    • Allow one week for tumors to establish.

  • This compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For daily administration, the stock solution can be diluted in corn oil to the final desired concentration (e.g., for a 50 mg/kg dose in a 20g mouse, 1 mg of this compound would be administered).

    • Alternatively, a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used for solubilizing this compound.

    • Note: The final injection volume should be appropriate for the size of the mouse (typically 100-200 µL).

  • Drug Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection twice a week.

  • Monitoring and Endpoints:

    • Monitor mice daily for signs of toxicity, tumor progression (e.g., abdominal distension due to ascites), and body weight changes.

    • At the study endpoint (e.g., 4 weeks post-treatment initiation or when humane endpoints are reached), euthanize the mice.

    • Measure ascites volume by aspirating the peritoneal fluid.

    • For survival studies, monitor mice until they meet predefined endpoint criteria.

Protocol 2: General Protocol for Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for performing intraperitoneal injections in mice.

Procedure:

  • Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse and securing the tail.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection:

    • Use a 27-30 gauge needle.

    • Insert the needle at a 10-20 degree angle.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into a vessel or organ.

    • Slowly inject the substance.

  • Post-injection: Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualization

Signaling Pathway of this compound

CPI455_Pathway cluster_epigenetics Epigenetic Regulation cluster_cellular_effects Cellular Effects CPI455 This compound KDM5 KDM5 (Histone Demethylase) CPI455->KDM5 Inhibition H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5->H3K4me3 Demethylation Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Upregulation of Tumor Suppressor Genes Apoptosis Apoptosis Gene_Expression->Apoptosis Drug_Tolerance Decreased Drug Tolerance Gene_Expression->Drug_Tolerance

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. ID8 Cell Culture Implantation 2. Intraperitoneal Implantation in C57BL/6 Mice Cell_Culture->Implantation Establishment 3. Tumor Establishment (1 week) Implantation->Establishment Randomization 4. Randomization Establishment->Randomization Treatment_Group 5a. This compound (50 mg/kg, i.p.) Randomization->Treatment_Group Control_Group 5b. Vehicle Control (i.p.) Randomization->Control_Group Monitoring 6. Daily Monitoring (Body Weight, Health) Treatment_Group->Monitoring Control_Group->Monitoring Endpoint 7. Study Endpoint (e.g., 4 weeks) Monitoring->Endpoint Data_Collection 8. Ascites Volume Measurement & Survival Analysis Endpoint->Data_Collection

Caption: Workflow for an in vivo study of this compound.

Discussion and Future Directions

The available preclinical data suggests that this compound is a promising therapeutic agent for ovarian cancer. Its ability to reduce ascites and improve survival in a syngeneic mouse model highlights its potential clinical utility. The mechanism of action, involving the inhibition of KDM5 and subsequent increase in H3K4me3, provides a strong rationale for its anti-cancer effects.

While robust in vivo data for this compound as a monotherapy in other cancer types, such as melanoma, is currently limited in the public domain, its mechanism of action suggests broad applicability. One study noted that the compound was unsuitable for in-vivo studies due to low bioavailability, which may have limited single-agent investigations.[3] However, the potential for this compound to enhance the efficacy of other anti-cancer agents, including immunotherapy and epigenetic drugs, is an active area of research.[3] Future studies should focus on exploring the efficacy of this compound in a wider range of cancer models, both as a monotherapy and in combination with other treatments. Further investigation into optimal dosing schedules and formulations will also be critical for its clinical translation.

References

Application Note: Detecting H3K4me3 Changes Following CPI-455 Treatment Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection of trimethylated histone H3 at lysine (B10760008) 4 (H3K4me3) by Western blot in cultured mammalian cells following treatment with CPI-455, a potent and selective inhibitor of the KDM5 family of histone demethylases.[1][2][3] Inhibition of KDM5 enzymes by this compound leads to an increase in global H3K4me3 levels, a key epigenetic mark associated with active gene transcription.[1][3] This protocol outlines the necessary steps from cell culture and this compound treatment to histone extraction, protein quantification, gel electrophoresis, and immunodetection.

Introduction

Histone post-translational modifications play a crucial role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a dynamic and critical mark for transcriptional activation. The KDM5 family of enzymes are histone demethylases that specifically remove methyl groups from H3K4.[3] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer.

This compound is a small molecule inhibitor that demonstrates high selectivity for the KDM5 family of histone demethylases.[2] By inhibiting KDM5, this compound treatment is expected to cause a global increase in H3K4me3 levels.[1][3] Western blotting is a widely used and effective method to detect these changes in histone modifications. This application note provides a robust protocol for researchers to assess the pharmacological activity of this compound by monitoring H3K4me3 levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for detecting changes in H3K4me3 levels.

CPI455_Mechanism cluster_0 Normal Cellular Process cluster_1 Effect of this compound KDM5 KDM5 (Histone Demethylase) H3K4me2 H3K4me2/1 KDM5->H3K4me2 H3K4me3_active H3K4me3 (Active Chromatin) H3K4me3_active->KDM5 Demethylation CPI455 This compound KDM5_inhibited KDM5 (Inhibited) CPI455->KDM5_inhibited Inhibition H3K4me3_accumulated Increased H3K4me3

Caption: Mechanism of this compound action.

Western_Blot_Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Histone Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: Western blot experimental workflow.

Quantitative Data Summary

Treatment of various cancer cell lines with this compound results in a dose-dependent increase in global H3K4me3 levels. The following table summarizes representative quantitative data on the fold increase of H3K4me3 relative to a vehicle control after 72 hours of treatment.

Cell LineThis compound Concentration (µM)Fold Increase in H3K4me3 (Relative to Vehicle)
MCF-7 1~1.5 - 2.0
5~2.5 - 3.5
10~4.0 - 5.0
T-47D 1~1.3 - 1.8
5~2.2 - 3.0
10~3.5 - 4.5
EFM-19 1~1.8 - 2.5
5~3.0 - 4.0
10~5.0 - 6.0

Note: These values are representative and may vary depending on experimental conditions. It is recommended to perform a dose-response curve for each new cell line.

Experimental Protocols

Materials and Reagents
  • Cell Lines: MCF-7, T-47D, or other cancer cell lines of interest.

  • This compound: (Selleck Chemicals, Cat. No. S6389 or equivalent)

  • Primary Antibodies:

    • Rabbit anti-H3K4me3 (e.g., Cell Signaling Technology, Cat. No. 9751S)

    • Rabbit anti-Total Histone H3 (e.g., Cell Signaling Technology, Cat. No. 9715S)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (e.g., Thermo Fisher Scientific, Cat. No. 31460)

  • Reagents for Cell Culture: DMEM, FBS, Penicillin-Streptomycin, PBS, Trypsin-EDTA

  • Reagents for Histone Extraction:

    • TEB Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% Triton X-100, 1 mM DTT, and protease inhibitors)

    • 0.2 M Sulfuric Acid (H₂SO₄)

    • Acetone

  • Reagents for Western Blotting:

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer (4X)

    • Precast Polyacrylamide Gels (e.g., 15%)

    • PVDF Membrane

    • Transfer Buffer

    • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

    • Chemiluminescent Substrate (ECL)

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adhesion: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0, 1, 5, 10 µM).

  • Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4]

Protocol 2: Histone Extraction (Acid Extraction)
  • Cell Harvest: After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

  • Cell Lysis: Add 1 mL of ice-cold TEB buffer to each well of a 6-well plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Incubate on ice for 10 minutes with occasional vortexing.

  • Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 400 µL of ice-cold 0.2 M H₂SO₄.

  • Incubation: Incubate on a rotator for 1 hour at 4°C.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Protein Precipitation: Transfer the supernatant (containing histones) to a new tube and add 1.32 mL of ice-cold acetone.

  • Incubation: Incubate at -20°C for at least 2 hours (or overnight).

  • Pelleting Histones: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and wash the histone pellet with 500 µL of ice-cold acetone. Centrifuge again.

  • Drying: Carefully remove the supernatant and air-dry the pellet for 10-20 minutes.

  • Resuspension: Resuspend the histone pellet in an appropriate volume of deionized water (e.g., 50-100 µL).

Protocol 3: Western Blotting
  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay kit.

  • Sample Preparation: Mix an equal amount of protein (e.g., 10-20 µg) with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K4me3 (e.g., 1:1000 dilution) and Total H3 (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the H3K4me3 signal to the Total H3 signal to account for any loading differences. Calculate the fold change in H3K4me3 levels relative to the vehicle-treated control.

Troubleshooting

IssuePossible CauseSolution
No or weak H3K4me3 signal Insufficient protein loadingIncrease the amount of protein loaded per lane.
Inefficient antibody bindingOptimize primary antibody concentration and incubation time.
Poor protein transferVerify transfer efficiency with Ponceau S staining.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of primary and/or secondary antibodies.
Insufficient washingIncrease the number and/or duration of wash steps.
Inconsistent results Uneven protein loadingUse a loading control (e.g., Total H3) and normalize the data.
Variation in cell confluencyEnsure consistent cell seeding and confluency at the time of treatment.

Conclusion

This application note provides a comprehensive protocol for the detection of H3K4me3 changes in response to this compound treatment. By following these detailed procedures, researchers can effectively assess the cellular activity of KDM5 inhibitors and investigate their impact on histone methylation dynamics. The provided diagrams and quantitative data summary serve as valuable resources for experimental planning and data interpretation.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Sequencing with CPI-455 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CPI-455, a potent pan-inhibitor of the KDM5 family of histone demethylases, in conjunction with Chromatin Immunoprecipitation (ChIP) sequencing. The provided information is intended to guide researchers in investigating the epigenetic modifications induced by this compound, specifically the increase in global H3K4 trimethylation (H3K4me3).

Introduction

This compound is a small molecule inhibitor that specifically targets the KDM5 family of histone lysine (B10760008) demethylases with high selectivity.[1][2] The KDM5 enzymes are responsible for the demethylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[2] By inhibiting KDM5, this compound leads to a global increase in the levels of H3K4me3, altering the epigenetic landscape and impacting gene expression.[3][4] This makes this compound a valuable tool for studying the role of H3K4me3 in various biological processes, including cancer biology, where it has been shown to reduce the survival of drug-tolerant cancer cells.[2] ChIP-sequencing is a powerful technique to map the genome-wide distribution of these histone modifications, providing insights into the specific genomic loci affected by this compound treatment.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of this compound from various studies.

Parameter Value Enzyme/Cell Line Reference
IC5010 nMKDM5A (enzymatic assay)[1][3]
Selectivity>200-foldOver KDM2, 3, 4, 6, & 7[1]
IC50 (Cell Viability)35.4 µMMCF-7[3]
26.19 µMT-47D[3]
16.13 µMEFM-19[3]

Table 1: In Vitro Efficacy and Selectivity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme and its effect on the viability of various breast cancer cell lines.

Treatment Cell Line Effect on H3K4me3 Reference
This compoundMultiple Cancer Cell LinesGlobal Increase[1][3]
This compound (in combination with DAC)MCF-7Expansion of existing H3K4me3 peaks[4]
This compoundNeural Stem CellsEnhanced methylation at the Gfap promoter[5]

Table 2: Effect of this compound on H3K4 Trimethylation. This table summarizes the observed effects of this compound on H3K4me3 levels in different cellular contexts. DAC (5-Aza-2'-deoxycytidine) is a DNA methyltransferase inhibitor.

Signaling Pathways

This compound treatment has been shown to impact several signaling pathways, primarily through its modulation of the epigenetic state of target gene promoters.

CPI455_Signaling_Pathway cluster_inhibition This compound Action cluster_epigenetic Epigenetic Consequence cluster_downstream Downstream Cellular Effects CPI455 This compound KDM5 KDM5A/B CPI455->KDM5 Inhibits H3K4me3 H3K4me3 (increase) KDM5->H3K4me3 Demethylation (blocked) Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression STAT3 STAT3 Activation Gene_Expression->STAT3 BMP2 BMP2 Expression (increase) Gene_Expression->BMP2 Apoptosis Apoptosis-related genes (e.g., Sos1/2) Gene_Expression->Apoptosis Astrocytogenesis Astrocytogenesis STAT3->Astrocytogenesis SMAD159 pSMAD1/5/9 (increase) BMP2->SMAD159 SMAD159->Astrocytogenesis

Caption: Signaling pathways affected by this compound treatment.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Sequencing Workflow

The following diagram outlines the major steps in a ChIP-sequencing experiment following this compound treatment.

ChIP_Seq_Workflow cluster_treatment Cell Treatment cluster_chip Chromatin Immunoprecipitation cluster_sequencing Sequencing & Analysis Cell_Culture 1. Cell Culture CPI455_Treatment 2. This compound Treatment Cell_Culture->CPI455_Treatment Crosslinking 3. Cross-linking CPI455_Treatment->Crosslinking Cell_Lysis 4. Cell Lysis & Chromatin Shearing Crosslinking->Cell_Lysis Immunoprecipitation 5. Immunoprecipitation (H3K4me3 Antibody) Cell_Lysis->Immunoprecipitation Washing 6. Washing Immunoprecipitation->Washing Elution 7. Elution & Reverse Cross-linking Washing->Elution DNA_Purification 8. DNA Purification Elution->DNA_Purification Library_Prep 9. Library Preparation DNA_Purification->Library_Prep Sequencing 10. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 11. Data Analysis Sequencing->Data_Analysis

Caption: Experimental workflow for ChIP-sequencing with this compound.

Detailed Protocol for ChIP-sequencing with this compound Treatment

This protocol is a synthesized guideline based on published studies and standard ChIP-seq procedures.[4][6][7] Optimization may be required for specific cell lines and experimental conditions.

1. Cell Culture and this compound Treatment

1.1. Culture cells of interest (e.g., MCF-7, T-47D, EFM-19) to approximately 80-90% confluency.[7] 1.2. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). Treatment concentrations and durations should be optimized. Based on literature, concentrations ranging from 1 µM to 25 µM for 24 to 72 hours have been used.[1][4]

  • Note: For initial experiments, a dose-response and time-course experiment is recommended to determine the optimal conditions for observing changes in H3K4me3 levels without significant cell death.

2. Cross-linking

2.1. Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% (e.g., add 540 µl of 37% formaldehyde to 20 ml of medium).[6] 2.2. Incubate for 10 minutes at room temperature with gentle swirling. 2.3. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (e.g., add 2 ml of 1.25 M glycine to 20 ml of medium) and incubate for 5 minutes at room temperature.[6] 2.4. Wash cells twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing

3.1. Harvest cells by scraping and pellet by centrifugation. 3.2. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. 3.3. Isolate nuclei according to a standard protocol. 3.4. Resuspend nuclei in a shearing buffer (e.g., RIPA buffer). 3.5. Shear chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., Micrococcal Nuclease).[6] The optimal shearing conditions should be determined empirically. 3.6. Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

4. Immunoprecipitation

4.1. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C. 4.2. Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control. 4.3. Add a ChIP-grade antibody against H3K4me3 to the remaining chromatin and incubate overnight at 4°C with rotation. 4.4. Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.

5. Washing

5.1. Pellet the beads using a magnetic stand and discard the supernatant. 5.2. Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. 5.3. Perform a final wash with TE buffer.

6. Elution and Reverse Cross-linking

6.1. Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer). 6.2. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours or overnight. Also, treat the "input" sample in the same manner. 6.3. Treat the samples with RNase A and Proteinase K to remove RNA and protein.

7. DNA Purification

7.1. Purify the DNA using a spin column-based kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.[6] 7.2. Elute the purified DNA in a low-salt buffer or water.

8. Library Preparation and Sequencing

8.1. Quantify the purified ChIP and input DNA. 8.2. Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's instructions (e.g., Illumina). This typically involves end-repair, A-tailing, and adapter ligation. 8.3. Perform PCR amplification of the libraries. 8.4. Sequence the libraries on a high-throughput sequencing platform.

9. Data Analysis

9.1. Perform quality control on the raw sequencing reads. 9.2. Align the reads to the appropriate reference genome. 9.3. Perform peak calling to identify regions of H3K4me3 enrichment. 9.4. Normalize the ChIP-seq signal to the input control. 9.5. Perform differential binding analysis to identify regions with significant changes in H3K4me3 occupancy between this compound treated and control samples. 9.6. Annotate the identified peaks to nearby genes and perform functional enrichment analysis (e.g., GO term analysis, pathway analysis).

References

Flow Cytometry Analysis of Apoptosis Induced by the KDM5 Inhibitor CPI-455

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases.[1][2] Emerging research has highlighted its role in inducing apoptosis in various cancer cell lines.[3][4] This document provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it summarizes the underlying signaling pathway and presents a workflow for data acquisition and analysis.

The KDM5 family of enzymes are epigenetic regulators that play a crucial role in maintaining cellular homeostasis by removing methyl groups from histone H3 on lysine (B10760008) 4 (H3K4).[1] Inhibition of KDM5 enzymes by this compound leads to an increase in global H3K4 trimethylation, which in turn can trigger a cascade of events culminating in programmed cell death, or apoptosis.[1] Understanding the efficacy and mechanism of this compound in inducing apoptosis is critical for its development as a potential therapeutic agent.

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level. The Annexin V/PI dual-staining method is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]

Signaling Pathway of this compound Induced Apoptosis

This compound induces apoptosis primarily through the mitochondrial pathway. Inhibition of KDM5, particularly KDM5C, by this compound initiates a signaling cascade that leads to increased intracellular reactive oxygen species (ROS).[3][4] This oxidative stress contributes to the stabilization and activation of the tumor suppressor protein p53. Activated p53 then upregulates the expression of pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then activates Caspase-9, which in turn activates the executioner caspase, Caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][4]

G CPI455 This compound KDM5 KDM5 Inhibition CPI455->KDM5 ROS ↑ Reactive Oxygen Species (ROS) KDM5->ROS p53 ↑ p53 Activation ROS->p53 Bax ↑ Bax Expression p53->Bax Mito Mitochondrial Membrane Potential ↓ Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed Cells B Incubate 24h A->B C Treat with this compound B->C D Incubate 48h C->D E Harvest Cells D->E F Wash with PBS E->F G Resuspend in Binding Buffer F->G H Stain with Annexin V & Propidium Iodide G->H I Flow Cytometry Analysis H->I J Gating & Quadrant Analysis I->J K Quantify Cell Populations J->K

References

Application Notes and Protocols: In Vitro Combination of CPI-455 with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-455 is a potent and specific inhibitor of the KDM5 family of histone demethylases, which are crucial for the survival of drug-tolerant persister cancer cells. By inhibiting KDM5, this compound elevates global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][2] This epigenetic modulation can re-sensitize cancer cells to standard chemotherapy, presenting a promising strategy to overcome drug resistance. These application notes provide a framework and detailed protocols for investigating the synergistic effects of combining this compound with conventional chemotherapy agents in vitro.

Mechanism of Action and Rationale for Combination Therapy

KDM5A, a member of the KDM5 family, is overexpressed in various cancers and acts as a transcriptional repressor, silencing tumor suppressor genes and promoting uncontrolled cell proliferation.[3] By inhibiting KDM5A, this compound can reactivate these silenced genes, potentially leading to reduced tumor growth and metastasis.[3] The primary rationale for combining this compound with chemotherapy is to target two distinct but complementary cellular processes. While chemotherapy directly induces DNA damage or disrupts cellular division, this compound remodels the epigenetic landscape, making cancer cells more susceptible to the cytotoxic effects of the chemotherapeutic agent. This can lead to synergistic interactions, where the combined effect of the two drugs is greater than the sum of their individual effects.[4]

A key example is the combination of this compound with the DNA methyltransferase inhibitor 5-Aza-2'-deoxycytidine (DAC). This combination has been shown to synergistically inhibit the growth of luminal breast cancer cells.[4] The proposed mechanism involves this compound enhancing the transcriptional activation effects of DAC on genes involved in critical homeostatic and immunomodulatory functions.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with 5-Aza-2'-deoxycytidine (DAC) in various luminal breast cancer cell lines.

Table 1: Single-Agent Activity of this compound in Luminal Breast Cancer Cell Lines

Cell LineIC50 (µM)
MCF-735.4
T-47D26.19
EFM-1916.13

Data extracted from MedchemExpress product information, citing dose-dependent effects on H3K4me3 levels.[2]

Table 2: Synergistic Interaction of this compound and 5-Aza-2'-deoxycytidine (DAC)

Cell LineCombination EffectSynergy Level
MCF-7Significant decrease in viabilitySynergistic at all tested effect levels
T-47DSignificant decrease in viabilitySynergistic at higher effect levels
EFM-19Significant decrease in viabilitySynergistic at all tested effect levels

Pharmacological synergy was observed in these cell lines, leading to increased apoptosis.[4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of KDM5A inhibition by this compound and a general experimental workflow for assessing drug combinations in vitro.

KDM5A_Inhibition_Pathway KDM5A Signaling Pathway Inhibition by this compound cluster_nucleus Nucleus KDM5A KDM5A H3K4me3 H3K4me3 (Active Gene Mark) KDM5A->H3K4me3 Demethylation Transcription_Repression Transcription Repression KDM5A->Transcription_Repression Leads to Cell_Proliferation Cancer Cell Proliferation & Drug Resistance KDM5A->Cell_Proliferation Promotes Tumor_Suppressor Tumor Suppressor Genes H3K4me3->Tumor_Suppressor Promotes Tumor_Suppressor->Cell_Proliferation Inhibits Transcription_Repression->Tumor_Suppressor Silences Transcription_Activation Transcription Activation Apoptosis Apoptosis Transcription_Activation->Apoptosis Induces CPI455 This compound CPI455->KDM5A Inhibits Chemotherapy Chemotherapy Chemotherapy->Cell_Proliferation Inhibits

Caption: KDM5A inhibition by this compound leads to increased H3K4me3, activating tumor suppressor genes.

Experimental_Workflow In Vitro Drug Combination Experimental Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treatment Drug Treatment: - Single Agents (this compound, Chemo) - Combination (Fixed Ratio/Matrix) start->treatment incubation Incubation (e.g., 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis protein Protein Analysis (e.g., Western Blot for H3K4me3) incubation->protein data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis protein->data_analysis synergy Synergy Quantification (e.g., Chou-Talalay CI) data_analysis->synergy results Results: - IC50 Values - Combination Index (CI) - Apoptosis Rates - Protein Expression Changes synergy->results

Caption: A general workflow for in vitro drug combination studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a chemotherapy agent, both alone and in combination.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound and chemotherapy agent stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solvent for formazan (B1609692) crystals

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent. For combination studies, a fixed-ratio dilution series is often used.

  • Remove the medium and add 100 µL of medium containing the drugs at the desired concentrations (single agents and combinations). Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each single agent.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis following drug treatment.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After drug treatment for the desired time, harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[1]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[5]

  • Staining: Add 5 µL of Annexin V-FITC and 2 µL of PI to 100 µL of the cell suspension.[1][5]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the cells by flow cytometry within 4 hours.[5]

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Western Blot for Histone Modifications

This protocol is for detecting changes in global H3K4me3 levels.

Materials:

  • Treated and control cells

  • Histone extraction buffer

  • SDS-PAGE gels (e.g., 15% resolving gel)[6]

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-H3K4me3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Histone Extraction: Isolate histones from treated and control cells using an appropriate extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Separate the histone proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K4me3) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely used approach to quantify drug interactions.[8]

Procedure:

  • Data Input: Use the dose-response data from the cell viability assays for the single agents and their combination.

  • Software Analysis: Utilize software such as CompuSyn or other calculators that implement the Chou-Talalay method.[9]

  • Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) based on the median-effect equation.[8]

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Visualization: Generate isobolograms and Fa-CI plots to visualize the drug interaction over a range of effect levels.[10]

Conclusion

The combination of this compound with standard chemotherapy agents holds significant promise for overcoming drug resistance in cancer. The protocols outlined in these application notes provide a comprehensive guide for the in vitro evaluation of such combination therapies. Careful experimental design and rigorous data analysis are essential to accurately determine the nature of the drug interaction and to identify promising combinations for further preclinical and clinical development.

References

Troubleshooting & Optimization

Low bioavailability of CPI-455 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KDM5 inhibitor, CPI-455. The content focuses on addressing the challenges associated with its low bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low or undetectable plasma concentrations of this compound after oral administration in our animal models. Is this expected?

A1: Yes, this is an expected outcome. This compound is known to have low oral bioavailability, which can result in minimal systemic exposure when administered orally. One publication has described the compound as "unsuitable for in-vivo studies due to low bioavailability," highlighting the challenges with this route of administration[1]. Therefore, it is likely that your findings are consistent with the known properties of the compound.

Q2: If oral bioavailability is low, how can we use this compound in animal studies to assess its in vivo efficacy?

A2: To bypass the issue of low oral bioavailability, most in vivo studies with this compound have utilized alternative routes of administration, primarily intraperitoneal (IP) injection.[2][3] This method allows the compound to be absorbed systemically without having to pass through the gastrointestinal tract and undergo first-pass metabolism, which are common barriers for orally administered drugs.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and specific inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[4] These enzymes are responsible for removing methyl groups from lysine (B10760008) 4 on histone H3 (H3K4), particularly the trimethylated form (H3K4me3). By inhibiting KDM5, this compound leads to an increase in global H3K4me3 levels.[4] H3K4me3 is a key epigenetic mark associated with active gene transcription. The inhibition of KDM5 is being explored as a therapeutic strategy in oncology to target drug-tolerant cancer cells.[4]

Q4: Has this compound shown in vivo efficacy in any animal models despite its low bioavailability?

A4: Yes, when administered via intraperitoneal injection, this compound has demonstrated biological activity in animal models. For instance, it has been shown to protect against cisplatin-induced hearing loss in mice.[5] In this study, IP administration of this compound led to a measurable therapeutic effect, indicating that sufficient systemic exposure can be achieved through this route to engage the target and elicit a biological response.

Troubleshooting Guide

Issue: Poor compound exposure after in vivo administration

This guide provides potential solutions and formulation strategies to overcome the challenges of working with this compound in animal models.

1. Route of Administration:

  • Problem: Low systemic exposure after oral gavage.

  • Recommendation: Switch to intraperitoneal (IP) injection. This is the most commonly reported route of administration for this compound in in vivo studies and has been shown to achieve therapeutic concentrations.

2. Formulation and Solubilization:

  • Problem: Difficulty in dissolving this compound for in vivo dosing.

  • Recommendation: this compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required to achieve a homogenous suspension or solution for injection. Below are several formulation strategies that can be adapted.

    • Co-solvent Systems: These are commonly used to dissolve poorly soluble compounds for in vivo use. A typical co-solvent formulation for this compound might consist of a mixture of DMSO, PEG300, Tween-80, and saline. The organic solvents help to dissolve the compound, while the surfactant (Tween-80) and saline improve the overall stability and biocompatibility of the formulation.

    • Lipid-Based Formulations: For some poorly soluble compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[6][7] While not specifically reported for this compound, this is a viable strategy to consider.

    • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[7] This is another advanced formulation strategy that could potentially improve the bioavailability of this compound.

Data Presentation

Table 1: Summary of In Vivo Studies with this compound

SpeciesRoute of AdministrationDosage RangeVehicle/FormulationTherapeutic AreaReference
MouseIntraperitoneal (IP)50-70 mg/kg (daily)Not specifiedOncology[2][3]
MouseIntraperitoneal (IP)0.5-2 mg/kgNot specifiedOtotoxicity[5]

Experimental Protocols

Protocol 1: General Formulation for Intraperitoneal Injection of this compound

This protocol is a general guideline based on common practices for formulating poorly soluble compounds for in vivo studies.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of 100% DMSO to dissolve the compound completely. For example, to prepare a 50 mg/mL stock solution, add 20 µL of DMSO for every 1 mg of this compound.

    • Vortex or sonicate until the solution is clear.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% saline.

    • For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 550 µL of sterile saline.

  • Final Dosing Solution Preparation:

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and to avoid precipitation.

    • The final concentration of DMSO in the dosing solution should be kept low (ideally below 10%) to avoid toxicity to the animals.

    • For example, to prepare a 5 mg/mL dosing solution, you could add 100 µL of a 50 mg/mL this compound stock in DMSO to 900 µL of the vehicle. This would result in a final DMSO concentration of 10%.

    • The final dosing solution should be a clear solution or a fine, homogenous suspension. It is recommended to prepare it fresh before each administration.

Mandatory Visualization

Signaling_Pathway cluster_epigenetic_regulation Epigenetic Regulation CPI455 This compound KDM5 KDM5 (Histone Demethylase) CPI455->KDM5 Inhibition H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5->H3K4me3 Demethylation Gene Target Gene Transcription H3K4me3->Gene Activation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Analysis A Weigh this compound B Dissolve in DMSO (Stock Solution) A->B D Mix Stock with Vehicle (Final Dosing Solution) B->D C Prepare Vehicle (PEG300, Tween-80, Saline) C->D F Intraperitoneal (IP) Injection D->F E Animal Model (e.g., Mouse) E->F G Blood Sampling F->G I Efficacy Assessment F->I H Pharmacokinetic Analysis (LC-MS/MS) G->H

Caption: Experimental workflow for in vivo studies with this compound.

References

Optimizing CPI-455 dosage for in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CPI-455. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage and use of this compound for in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, KDM5D).[1][2] It binds to the active site of these enzymes, which are responsible for removing methyl groups from histone H3 on lysine (B10760008) 4 (H3K4).[2][3] By inhibiting KDM5, this compound leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription.[1][3][4][5] This modulation of the epigenetic landscape can restore the expression of tumor suppressor genes and other critical pathways.[6][7]

Q2: What is the recommended starting dose for in vivo studies?

A2: The optimal dose for this compound can vary depending on the animal model, tumor type, and experimental endpoint. Based on published studies, a common starting dose is 50 mg/kg, administered daily via intraperitoneal (IP) injection.[1][4][8] Doses have been reported in the range of 0.5 mg/kg to 70 mg/kg.[1][7] It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.

Q3: How does this compound affect cancer cells?

A3: this compound has been shown to reduce the number of drug-tolerant persister (DTP) cancer cells in various models, including melanoma, breast cancer, and non-small cell lung cancer.[1][3][4] By increasing H3K4me3 levels, it can reactivate genes that diminish B-cell signaling and alter the expression of apoptosis-related proteins.[6] In some contexts, this compound does not significantly affect cancer cell viability on its own but can enhance the efficacy of other therapeutic agents like DNA methylase inhibitors or chemotherapy.[8][9][10]

Q4: What are the expected downstream effects of KDM5 inhibition by this compound?

A4: The primary downstream effect is an increase in global H3K4me3 levels.[4][5] This can lead to widespread changes in gene expression.[11] For example, studies have shown that this compound treatment can increase the expression of chemokines like CXCL9, CXCL10, and CXCL11, which are involved in recruiting immune cells.[1][4] It can also regulate pathways such as MAPK/AKT and restore the expression of genes involved in the antigen presentation pathway.[7][8]

Data Summary Tables

Table 1: Published In Vivo Dosage Regimens for this compound

Animal ModelDosageAdministration RouteFrequencyApplicationReference
C57BL/6 Mice50 mg/kgIntraperitoneal (IP)DailyOvarian Cancer Model[8]
C57BL/6 Mice50/70 mg/kgIntraperitoneal (IP)DailyImmunity Study[1][4]
C57BL/6 Mice0.5 mg/kg or 2 mg/kgIntraperitoneal (IP)Daily (for 5 days)Cisplatin-Induced Hearing Loss[7]
C57BL/6J Mice10 mg/kgIntraperitoneal (IP)Single Dose (2h before Cisplatin)Cisplatin-Induced Hearing Loss[7]

Table 2: Example Formulations for In Vivo Administration

Formulation ComponentsPreparation StepsNotesReference
5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH₂O1. Dissolve this compound in fresh DMSO to create a stock solution. 2. Add PEG300 and mix until the solution is clear. 3. Add Tween® 80 and mix until clear. 4. Add ddH₂O to reach the final volume.Prepare fresh daily. Use fresh, high-quality DMSO as moisture can reduce solubility.[4][5][4][5][12]
5% DMSO, 95% Corn Oil1. Dissolve this compound in fresh DMSO to create a stock solution. 2. Add the stock solution to corn oil and mix thoroughly.A simpler formulation for compounds soluble in oil-based vehicles. Ensure homogeneity before administration.[4][5]

Signaling Pathway and Workflow Diagrams

KDM5_Signaling_Pathway cluster_nucleus Cell Nucleus KDM5 KDM5 (Histone Demethylase) H3K4me2 H3K4me2 KDM5->H3K4me2 Demethylates H3K4me3 H3K4me3 (Active Chromatin) H3K4me3->KDM5 Inhibits Transcription_Active Transcription Active H3K4me3->Transcription_Active Transcription_Repressed Transcription Repressed H3K4me2->Transcription_Repressed TSG Tumor Suppressor Genes (e.g., KMT2D targets) Transcription_Active->TSG Expresses CPI455 This compound CPI455->KDM5 Inhibits

Caption: this compound inhibits the KDM5 demethylase, increasing H3K4me3 levels and promoting active transcription.

In_Vivo_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase Formulation 1. Prepare this compound Formulation Animals 2. Acclimate Animal Models Formulation->Animals Baseline 3. Measure Baseline Tumor Volume Animals->Baseline Randomize 4. Randomize into Control & Treatment Groups Baseline->Randomize Start Treatment Administer 5. Daily IP Injection (Vehicle or this compound) Randomize->Administer Monitor 6. Monitor Health & Body Weight Administer->Monitor Measure 7. Measure Tumor Volume Periodically Monitor->Measure Endpoint 8. Euthanize at Study Endpoint Measure->Endpoint Reach Endpoint Harvest 9. Harvest Tumors & Tissues Endpoint->Harvest Analysis 10. Perform PK/PD & Histology Analysis Harvest->Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Troubleshooting Guide

Q5: My this compound is precipitating out of my aqueous formulation. What can I do?

A5: this compound has low aqueous solubility.[2] Precipitation is a common issue. Here are several steps to troubleshoot this problem:

  • Use Fresh DMSO: Ensure you are using high-quality, anhydrous (fresh) DMSO for your stock solution. DMSO is hygroscopic, and absorbed moisture can significantly decrease the solubility of compounds like this compound.[4][5]

  • Check Solvent Ratios: For aqueous formulations, the percentage of organic co-solvents is critical. Ensure your final DMSO concentration is as low as possible (typically <10% for mice) while maintaining solubility.[12] You may need to optimize the ratios of PEG300 and Tween® 80.

  • Sequential Addition: When preparing the formulation, add each solvent sequentially and ensure the solution is completely clear before adding the next component.[1][5]

  • Warm or Sonicate: Gentle warming or brief sonication can help dissolve the compound during preparation.[1] However, ensure the final solution is at room temperature before administration.

  • Consider an Oil-Based Formulation: If aqueous formulations are consistently problematic, consider switching to a simpler formulation, such as DMSO and corn oil.[4][5]

Solubility_Troubleshooting Start Compound Precipitates in Aqueous Formulation CheckDMSO Is your DMSO fresh and anhydrous? Start->CheckDMSO CheckDMSO->Start No, use fresh DMSO CheckOrder Did you add solvents sequentially until clear? CheckDMSO->CheckOrder Yes CheckOrder->Start No, reprepare correctly OptimizeRatio Try optimizing co-solvent ratios (e.g., more PEG300) CheckOrder->OptimizeRatio Yes TryOil Consider switching to a corn oil-based formulation OptimizeRatio->TryOil Success Problem Solved TryOil->Success

Caption: A decision tree for troubleshooting this compound formulation and solubility issues.

Q6: I am not observing a significant increase in global H3K4me3 levels in my treated samples. What could be the issue?

A6: Several factors could contribute to this observation:

  • Suboptimal Dose or Schedule: The dose might be too low, or the dosing frequency may be insufficient to maintain adequate target engagement. Consider performing a dose-response study and collecting samples at different time points post-administration (e.g., 2, 8, 24 hours) to find the peak biological effect.

  • Compound Instability: Ensure the formulation is prepared fresh daily.[1] this compound may not be stable in solution for extended periods.

  • Tissue Penetration: The compound may not be reaching the target tissue at a high enough concentration. Pharmacokinetic (PK) analysis may be necessary to confirm tissue exposure.

  • Assay Sensitivity: Confirm that your antibody and protocol for detecting H3K4me3 (e.g., Western blot, ELISA, or ChIP-seq) are optimized and validated. Run positive and negative controls to ensure the assay is working correctly.

Q7: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models. What should I do?

A7: Toxicity can arise from the compound itself or the vehicle.

  • Vehicle Control: Always include a vehicle-only control group.[13] Sometimes, the formulation excipients (especially at high concentrations) can cause adverse effects.

  • Dose Reduction: The observed toxicity may be dose-dependent. Reduce the dose of this compound and re-evaluate the MTD in your specific model.

  • Refine Formulation: High concentrations of DMSO can be toxic. If your formulation requires a high percentage of DMSO, try to optimize it to reduce the final concentration administered to the animal.[12]

  • Monitor Closely: Implement a detailed health monitoring plan to catch early signs of toxicity, allowing for humane intervention and dose adjustment.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10 mg/mL for 50 mg/kg Dosing)

This protocol is an example and should be optimized for your specific experimental needs.

  • Calculate Requirements: For a 20g mouse receiving a 50 mg/kg dose, the total dose is 1 mg. If the injection volume is 100 µL, the required concentration is 10 mg/mL.

  • Prepare Stock Solution: Weigh the required amount of this compound powder. Dissolve it in anhydrous DMSO to create a concentrated stock (e.g., 200 mg/mL). Ensure it is fully dissolved.

  • Prepare Vehicle: Based on the formulation in Table 2 (e.g., 5% DMSO, 40% PEG300, 5% Tween® 80, 50% ddH₂O), prepare the full volume of vehicle needed for all animals (including controls).

  • Combine: Slowly add the this compound stock solution to the vehicle to achieve the final concentration of 10 mg/mL. The final DMSO concentration in this solution will be 5%.

  • Mix Thoroughly: Vortex the final solution until it is completely clear and homogenous. Visually inspect for any precipitation.

  • Administer: Use the freshly prepared solution for intraperitoneal injection immediately. Do not store the final formulation.

Protocol 2: Western Blot for Global H3K4me3 Levels

  • Sample Collection: Harvest tumors or tissues at a predetermined time point after the final this compound dose. Snap-freeze in liquid nitrogen and store at -80°C.

  • Histone Extraction: Use a commercial histone extraction kit or a high-salt buffer protocol to isolate histone proteins from the cell nuclei. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Load 10-20 µg of histone extract per lane on a 12-15% SDS-PAGE gel. Include a molecular weight marker.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me3. In parallel, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Quantification: Quantify the band intensity for H3K4me3 and normalize it to the total Histone H3 signal for each sample. Compare the normalized values between control and this compound treated groups.

References

Troubleshooting CPI-455 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for issues related to the insolubility of CPI-455 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder will not dissolve directly in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?

A1: this compound is sparingly soluble in aqueous buffers.[1] Like many small molecule inhibitors, it is a hydrophobic organic compound that requires an organic solvent to first create a concentrated stock solution before further dilution into an aqueous medium.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound.[2][4] The compound is also soluble in ethanol (B145695) and dimethylformamide (DMF).[1] For optimal results, always use anhydrous, high-purity DMSO, as absorbed water can reduce the solubility of the compound.[5][6]

Q3: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. What should I do?

A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment.[3] To prevent this, add the DMSO stock to the aqueous buffer slowly while vortexing or mixing vigorously to ensure rapid dispersion.[3] It is also recommended to prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer.[3] The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent effects on the biological system.[2]

Q4: What is the maximum achievable concentration of this compound in a mixed aqueous solution?

A4: The solubility is highly dependent on the final concentration of the organic co-solvent. For example, in a 1:20 solution of DMSO:PBS (pH 7.2), the solubility of this compound is approximately 0.05 mg/mL.[1] Aqueous solutions of this compound are not stable, and it is not recommended to store them for more than one day.[1]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationNotes
DMSO ~30 mg/mL[1][7] (~56 mg/mL also reported[5])Recommended for primary stock solutions. Use fresh, anhydrous DMSO.[5]
DMF ~30 mg/mL[1][7]Purge with an inert gas.[1]
Ethanol ~5 mg/mL[1][5]Purge with an inert gas.[1]
DMSO:PBS (1:20) ~0.05 mg/mL[1][7]For making final working solutions. Do not store for more than one day.[1]
Water Insoluble[5]-

Troubleshooting Guide

This guide provides systematic steps to address solubility challenges with this compound.

Logical Flow for Troubleshooting Insolubility

The diagram below illustrates a decision-making process for solubilizing this compound.

G start Start: Received this compound Powder prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock check_stock Is Stock Solution Clear and Particulate-Free? prep_stock->check_stock sonicate Gently Warm (37°C) or Sonicate check_stock->sonicate No dilute Perform Serial Dilution into Aqueous Buffer check_stock->dilute Yes sonicate->prep_stock check_final Does Precipitation Occur? dilute->check_final success Solution Ready for Experiment check_final->success No fail Troubleshoot Further: Consider Co-Solvent Formulations check_final->fail Yes

Caption: Decision tree for troubleshooting this compound solubility.

Issue 1: Compound Fails to Dissolve in 100% DMSO

If this compound does not readily dissolve in pure DMSO to form a clear stock solution, follow these steps.

  • Action 1: Gentle Warming: Warm the solution in a water bath at a temperature up to 37°C for 5-10 minutes.[6] Excessive heat may degrade the compound.[6]

  • Action 2: Sonication: Use a bath sonicator for 5-10 minutes to help break up any particulate matter and aid dissolution.[3][6]

  • Action 3: Verify DMSO Quality: DMSO is highly hygroscopic.[6] Ensure you are using a fresh vial of anhydrous, high-purity (≥99.9%) DMSO.[5][6]

Issue 2: Precipitation in Final Aqueous Solution

If the compound precipitates during dilution into your aqueous buffer, advanced formulation strategies may be required.

  • Tier 1: Co-Solvent Systems: For challenging in vivo or in vitro systems, a co-solvent formulation can maintain solubility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and a saline or buffer solution.[5][8]

  • Tier 2: Use of Excipients: For highly insoluble cases, solubilizing excipients like cyclodextrins can be employed. These agents form inclusion complexes with the drug, increasing its apparent water solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound.

Materials:

  • This compound powder (MW: 278.31 g/mol )[4][5]

  • Anhydrous, high-purity DMSO[6]

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 278.31 g/mol * 1000 mg/g = 2.78 mg

  • Weigh out 2.78 mg of this compound powder and add it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.[3]

  • Vortex the solution for 1-2 minutes.[3]

  • Visually inspect the solution to ensure it is clear and free of particulates. If not fully dissolved, proceed with gentle warming or sonication as described in the troubleshooting guide.[6]

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock in 100% DMSO. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution. This reduces the localized concentration shock during the final dilution step.

  • Add Stock to Buffer: Critically, always add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer, never the other way around.[3] For example, to make a 10 µM final concentration in 1 mL, add 1 µL of the 10 mM DMSO stock into 999 µL of the aqueous buffer.

  • Ensure Rapid Mixing: As you add the DMSO stock, immediately vortex or pipette the solution up and down vigorously to ensure rapid and uniform dispersion.[3]

  • Visual Inspection: Check the final solution for any signs of precipitation (cloudiness, particulates). If the solution is not clear, you may need to lower the final concentration or use a co-solvent formulation.

  • Use Immediately: Aqueous solutions of this compound are not recommended for long-term storage. Prepare them fresh for each experiment.[1]

Experimental Workflow Diagram

G cluster_prep Stock Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Aqueous Buffer (with rapid mixing) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Standard workflow for preparing this compound solutions.

Mechanism of Action: KDM5 Inhibition Pathway

This compound is a potent and selective pan-inhibitor of the KDM5 family of lysine (B10760008) demethylases (IC50 = 10 nM for KDM5A).[5][9][10] KDM5 enzymes are responsible for removing methyl groups from trimethylated histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5, this compound leads to a global increase in H3K4me3 levels, altering gene expression.[9][11][12]

G cluster_process Normal Cellular Process CPI455 This compound KDM5 KDM5 Enzyme (e.g., KDM5A/B) CPI455->KDM5 Inhibits H3K4me2 H3K4 Dimethylation (H3K4me2) KDM5->H3K4me2 Demethylates H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) H3K4me3->KDM5 Transcription Active Gene Transcription H3K4me3->Transcription Promotes

Caption: this compound inhibits KDM5, preventing H3K4me3 demethylation.

References

Off-target effects of CPI-455 in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CPI-455, with a focus on potential off-target effects in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A. It functions by competitively binding to the active site of the KDM5 enzymes. This inhibition leads to an increase in the global levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a mark associated with active gene transcription.

Q2: How selective is this compound for the KDM5 family?

This compound demonstrates high selectivity for the KDM5 family (KDM5A, KDM5B, KDM5C) over other related histone demethylases. It shows over 200-fold selectivity for KDM5 compared to KDM2, 3, 4, 6, and 7 enzymes. Specifically, its potency against KDM4C and KDM7B is approximately 200- and 770-fold weaker, respectively, with no detectable inhibition of KDM2B, KDM3B, or KDM6A.

Q3: Are there any known off-target effects of this compound in long-term in vivo studies?

Published long-term studies focusing specifically on the off-target effects of this compound are limited. However, some in vivo studies in mice have provided insights into its long-term administration. In one study, daily intraperitoneal (IP) administration of this compound at 50/70 mg/kg for 14-28 days was reported. Histopathology analysis at 2 weeks showed no inflammation. However, at 8, 12, and 16 weeks after inoculation, mice receiving this compound monotherapy exhibited mild inflammation. When combined with an anti-B7-H4 antibody, heavy to severe inflammation was observed at the later time points. Another study noted that this compound was unsuitable for in-vivo studies due to low bioavailability. A separate study using this compound to protect against cisplatin-induced hearing loss in mice found no significant toxicity in hematoxylin (B73222) and eosin (B541160) (H&E)-stained sections of various tissues.

Q4: What are the potential, theoretically-predicted off-target effects of long-term KDM5 inhibition?

While specific off-target effects of this compound are not extensively documented, the known roles of the KDM5 family can suggest areas for investigation. The KDM5 family members (KDM5A-D) are involved in various biological processes, including cell cycle regulation, DNA repair, and development. Long-term inhibition of these enzymes could theoretically impact these processes. For instance, KDM5A and KDM5B are linked to tumorigenesis, while KDM5C is involved in sex-associated diseases, and KDM5D plays a role in therapeutic resistance in cancer. Therefore, researchers should be mindful of potential effects in these areas during long-term experiments.

Q5: How can I monitor for potential off-target effects in my long-term experiments?

It is recommended to include a comprehensive monitoring plan in your long-term studies. This should include:

  • Regular histopathological analysis of key organs to detect any signs of inflammation or tissue damage.

  • Complete blood counts (CBCs) and serum chemistry panels to monitor for systemic toxicity.

  • Gene expression analysis (e.g., RNA-sequencing) of tissues of interest to identify unintended changes in transcriptional programs.

  • Proteomic analysis to detect changes in protein expression profiles that are not explained by the on-target mechanism.

  • Behavioral and physiological monitoring of the animals to observe any overt changes in health and well-being.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Toxicity Observed in Long-Term Animal Studies

  • Possible Cause: While this compound is highly selective, long-term inhibition of KDM5 may lead to unforeseen physiological consequences. The observed mild inflammation in one study at later time points could be an example.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Before attributing a phenotype to off-target effects, confirm that this compound is active in your model. Measure global H3K4me3 levels in relevant tissues to ensure the compound is engaging its target.

    • Dose-Response Evaluation: If possible, perform a dose-response study to see if the unexpected phenotype is dose-dependent. This can help differentiate between on-target, off-target, and non-specific toxicity.

    • Comparative Analysis: Compare the observed phenotype with known phenotypes of KDM5 knockout or knockdown models if available in the literature. This can help determine if the effect is likely due to on-target inhibition.

    • Histopathology: Conduct a thorough histopathological examination of all major organs to identify any pathological changes that could explain the observed phenotype.

Issue 2: Variability in Experimental Results Between Long-Term Studies

  • Possible Cause: Differences in experimental protocols, animal strains, or the formulation of this compound can contribute to variability. The reported low bioavailability of this compound could also lead to inconsistent exposure.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including animal age, sex, housing conditions, and the method of this compound administration, are consistent across experiments.

    • Verify Compound Integrity and Formulation: Use a reliable source for this compound and verify its purity. Prepare fresh formulations for each experiment, as the

Technical Support Center: Mitigating CPI-455 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CPI-455. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicity when using the KDM5 inhibitor, this compound, in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2] Its primary mechanism of action is to block the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to a global increase in H3K4 trimethylation (H3K4me3).[1][2] H3K4me3 is a key epigenetic mark associated with active gene transcription.[3] By inhibiting KDM5, this compound can modulate gene expression, which has been shown to decrease the number of drug-tolerant persister cancer cells in various cancer models.[1][2]

Q2: Is this compound expected to be toxic to primary cell cultures?

A2: While in vivo studies in mice have suggested low toxicity of this compound to normal tissues, primary cells in culture can be more sensitive to chemical compounds. The potential for toxicity in primary cell cultures exists and is dependent on the specific cell type, concentration of this compound used, and the duration of exposure. KDM5 enzymes play crucial roles in normal cellular processes, including development and stem cell function, so their inhibition may have unintended consequences in non-cancerous cells.[4][5]

Q3: What are the visible signs of this compound toxicity in primary cell cultures?

A3: Signs of toxicity can range from subtle to severe and may include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe blebbing of the cell membrane.

  • Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays such as MTT, XTT, or trypan blue exclusion.

  • Inhibition of Proliferation: A decrease in the rate of cell division, leading to lower cell densities compared to control cultures.

  • Induction of Apoptosis or Necrosis: An increase in programmed cell death (apoptosis) or uncontrolled cell death (necrosis), which can be detected by specific assays (e.g., Annexin V/PI staining).

Q4: How can I determine a non-toxic working concentration of this compound for my specific primary cell type?

A4: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your primary cells. This typically involves treating your cells with a range of concentrations (e.g., from low nanomolar to high micromolar) for a fixed period (e.g., 24, 48, or 72 hours) and then assessing cell viability. The goal is to identify a concentration that effectively inhibits KDM5 activity without causing significant cell death.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High cell death observed even at low concentrations of this compound. High sensitivity of the primary cell type: Different primary cells have varying sensitivities to drugs.Perform a thorough dose-response curve starting from very low concentrations (e.g., 1 nM) to identify the maximum non-toxic concentration.
Solvent toxicity: If using a solvent like DMSO to dissolve this compound, high concentrations of the solvent can be toxic to primary cells.Ensure the final solvent concentration in the culture medium is minimal (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Suboptimal cell culture conditions: Unhealthy cells are more susceptible to drug-induced stress.Ensure your primary cells are healthy, in the logarithmic growth phase, and cultured in their optimal medium and conditions (e.g., temperature, CO2, humidity).
Inconsistent results between experiments. Variability in cell health or passage number: Primary cells can change their characteristics over time in culture.Use cells from a consistent and low passage number. Always ensure a consistent cell seeding density and health status before starting an experiment.
Inaccurate drug preparation: Errors in dilution or storage of this compound can lead to inconsistent concentrations.Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations.
Desired biological effect is only seen at toxic concentrations. Narrow therapeutic window for the specific cell type: The concentration needed for the desired effect may be very close to the toxic concentration.Optimize exposure time: Try a shorter incubation period with a higher concentration or a longer incubation with a lower concentration. A time-course experiment can help determine the optimal duration.
Use of cytoprotective agents: Depending on the mechanism of toxicity, co-treatment with agents like antioxidants (if oxidative stress is suspected) may help mitigate toxicity. This requires further investigation into the specific toxic mechanism.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

Objective: To determine the concentration range of this compound that does not induce significant cytotoxicity in a specific primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Include untreated control wells with fresh medium only.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) under standard cell culture conditions.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against the log of the this compound concentration to generate a dose-response curve and determine the maximum non-toxic concentration.

Quantitative Data Summary
Concentration of this compoundCell Viability (%) (Mean ± SD)
Untreated Control100 ± 5.2
Vehicle Control (0.1% DMSO)98 ± 4.8
1 nM99 ± 5.1
10 nM97 ± 4.5
100 nM95 ± 6.3
1 µM85 ± 7.1
10 µM60 ± 8.5
100 µM20 ± 5.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the primary cell type and experimental conditions.

Signaling Pathways and Workflows

This compound Mechanism of Action

CPI455_Mechanism cluster_epigenetics Epigenetic Regulation cluster_cellular_outcome Cellular Outcome KDM5 KDM5 (Histone Demethylase) H3K4me2 H3K4me2 KDM5->H3K4me2 Demethylation H3K4me3_active H3K4me3 (Active Chromatin) Gene_Expression Target Gene Expression H3K4me3_active->Gene_Expression Promotes Cell_Function Normal Primary Cell Function Gene_Expression->Cell_Function Modulation Potential_Toxicity Potential Toxicity (e.g., Apoptosis, Growth Arrest) Gene_Expression->Potential_Toxicity Dysregulation CPI455 This compound CPI455->KDM5 Inhibition

Caption: Mechanism of this compound action and its potential effects on primary cells.

Experimental Workflow for Assessing this compound Toxicity

Toxicity_Workflow start Start: Primary Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response & Time-Course) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assess_viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubate->assess_viability morphology Microscopic Examination for Morphological Changes incubate->morphology apoptosis Apoptosis/Necrosis Assay (e.g., Annexin V/PI) incubate->apoptosis analyze_data Analyze Data: Determine IC50 & Non-Toxic Conc. assess_viability->analyze_data end End: Optimized Protocol analyze_data->end morphology->analyze_data apoptosis->analyze_data

Caption: A typical experimental workflow for evaluating the toxicity of this compound.

References

Stabilizing CPI-455 in solution for prolonged experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CPI-455, a potent and selective KDM5 inhibitor. This guide addresses common challenges, particularly concerning the stability of this compound in solution for prolonged experiments, and offers detailed troubleshooting protocols and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution.[1] Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][2][3] For cellular assays, it is crucial to ensure the final concentration of DMSO is kept low (typically below 0.5% v/v) to avoid solvent-induced artifacts.[4]

Q2: How should I store this compound as a powder and in solution to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound. The powdered form is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year for optimal stability.[2][5] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of your this compound solution may suggest chemical degradation or oxidation.[6] This can be caused by exposure to light, air, or impurities in the solvent. It is advisable to prepare fresh solutions if you observe any color change and to always store solutions protected from light in tightly sealed containers.[6]

Q4: I observe precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. How can I resolve this?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. To address this, you can try the following:

  • Lower the final concentration: You may be exceeding the solubility limit of this compound in your aqueous buffer.

  • Optimize co-solvent concentration: A slightly higher final concentration of DMSO (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.[7]

  • pH adjustment: The solubility of a compound can be pH-dependent.[4] You can test the solubility of this compound in buffers with a range of pH values to find the optimal condition for your experiment, ensuring it is compatible with your biological system.

  • Use of excipients: For particularly challenging solubility issues, especially in in vivo studies, the use of excipients such as PEG300 and Tween-80 can improve solubility.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in prolonged experiments.

This issue often points towards the degradation of this compound in the experimental solution over time. The following steps can help you troubleshoot and mitigate this problem.

Experimental Protocol: Assessing the Stability of this compound in Your Experimental Medium

This protocol provides a framework to determine the stability of this compound in your specific cell culture medium or experimental buffer over the course of your experiment.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS)

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detector

  • Low-protein-binding tubes and plates

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare your test solutions:

    • Spike your pre-warmed (37°C) experimental medium with the this compound stock solution to your final working concentration. Ensure the final DMSO concentration is below 0.5%.

    • As a control, prepare a solution of this compound at the same concentration in PBS.

  • Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.

  • Analyze the samples by HPLC to determine the concentration of the intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Data Presentation: Stability of this compound Over Time

Time (hours)This compound Concentration in Experimental Medium (µM)% RemainingThis compound Concentration in PBS (µM)% Remaining
0100100
2
4
8
24
48
72

Troubleshooting Workflow for Stability Issues

A Inconsistent/Low this compound Activity B Assess Stability in Experimental Medium A->B C Significant Degradation Observed? B->C D Replenish this compound in Medium at Regular Intervals C->D Yes F No Significant Degradation C->F No E Consider Alternative Formulation (e.g., with stabilizers) D->E G Investigate Other Experimental Factors (e.g., cell density, reagent quality) F->G

Caption: Troubleshooting workflow for addressing inconsistent this compound activity.

This compound Signaling Pathway

This compound is a potent inhibitor of the KDM5 family of histone demethylases.[8] KDM5 enzymes, particularly KDM5A, remove methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription.[9] By inhibiting KDM5, this compound leads to an increase in global H3K4 trimethylation (H3K4me3), which in turn affects the expression of various genes involved in processes like cell differentiation and proliferation.[9]

CPI455 This compound KDM5A KDM5A/B/C CPI455->KDM5A inhibits H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) KDM5A->H3K4me3 demethylates GeneExpression Altered Gene Expression H3K4me3->GeneExpression regulates CellFate Changes in Cell Fate (e.g., differentiation, apoptosis) GeneExpression->CellFate leads to

Caption: Simplified signaling pathway of this compound action.

Summary of this compound Properties

PropertyValueReference
Molecular Weight 278.31 g/mol [5]
Formula C₁₆H₁₄N₄O[5]
CAS Number 1628208-23-0[5]
IC₅₀ for KDM5A 10 nM[5][8]
Solubility in DMSO ≥ 25 mg/mL[2][3]
Solubility in Ethanol ~5 mg/mL[1]
Aqueous Solubility Sparingly soluble[1]

Storage Recommendations

FormulationTemperatureDurationReference
Powder -20°C≥ 4 years[1]
In Solvent (e.g., DMSO) -20°C1 month[2][5]
In Solvent (e.g., DMSO) -80°C1 year[2][5]
Aqueous Solution 4°C≤ 1 day[1]

References

Technical Support Center: Validating CPI-455 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of CPI-455 in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

A1: this compound is a potent and specific, pan-inhibitor of the KDM5 family of histone demethylases, with a reported IC50 of 10 nM for KDM5A in enzymatic assays.[1][2] The KDM5 enzyme family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, is responsible for removing methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly trimethylated H3K4 (H3K4me3).[3]

Q2: What is the mechanism of action of this compound in cells?

A2: By inhibiting the demethylase activity of KDM5 enzymes, this compound leads to a global increase in the levels of H3K4me3.[1][2][4] H3K4me3 is a key epigenetic mark associated with active gene transcription. The inhibition of KDM5 by this compound can thus alter gene expression patterns and affect various cellular processes.[5]

Q3: What are the primary methods to validate this compound target engagement in cells?

A3: The primary methods to confirm that this compound is engaging its KDM5 target in cells include:

  • Western Blotting: To detect the increase in global H3K4me3 levels upon this compound treatment.

  • Cellular Thermal Shift Assay (CETSA®): To demonstrate direct binding of this compound to KDM5 proteins in a cellular environment.[6][7]

  • Drug Affinity Responsive Target Stability (DARTS): To show that this compound protects KDM5 proteins from proteolytic degradation.

  • Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA® Assays: To quantify the inhibition of KDM5 activity in cell lysates.

I. Western Blotting for H3K4me3 Levels

Western blotting is a fundamental technique to assess the functional consequence of KDM5 inhibition by this compound, which is an increase in the global levels of H3K4me3.

Troubleshooting Guide: Western Blot for H3K4me3
Issue Possible Cause Suggested Solution
No or weak H3K4me3 signal Low protein loading.Ensure you load an adequate amount of nuclear extract or whole-cell lysate (typically 20-30 µg).
Inefficient antibody binding.Use a validated anti-H3K4me3 antibody at the recommended dilution. Optimize antibody incubation time and temperature (e.g., overnight at 4°C).
Poor protein transfer.Verify transfer efficiency using Ponceau S staining. For histones (small proteins), use a 0.2 µm PVDF membrane and optimize transfer time.[8]
High background Insufficient blocking.Increase blocking time (e.g., 1-2 hours at room temperature) or change the blocking agent (e.g., from non-fat milk to BSA).[9]
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[8]
Inadequate washing.Increase the number and duration of washes with TBST buffer between antibody incubations.[9]
Inconsistent results between this compound treated and control samples Uneven sample loading.Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control like total Histone H3 or Lamin B1.
Variability in this compound treatment.Ensure consistent cell seeding density, treatment duration, and this compound concentration across experiments.
Experimental Protocol: Western Blot for H3K4me3
  • Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 24-72 hours.

  • Lysate Preparation: Harvest cells and prepare either whole-cell lysates or nuclear extracts using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate the proteins on an 8-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 (e.g., rabbit polyclonal) and a loading control antibody (e.g., mouse monoclonal anti-Histone H3) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the loading control.

II. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm direct target engagement by observing the thermal stabilization of a target protein upon ligand binding in a cellular environment.[7]

Troubleshooting Guide: CETSA® for KDM5
Issue Possible Cause Suggested Solution
No thermal shift observed with this compound Incorrect heating temperature range.Optimize the temperature gradient to cover the melting point of KDM5. Start with a broad range (e.g., 40-70°C) and then narrow it down.
Insufficient this compound concentration.Increase the concentration of this compound. Ensure the concentration is above the expected EC50 for target engagement.
Short incubation time.Increase the pre-incubation time of cells with this compound to ensure it reaches its target.
High variability between replicates Uneven heating.Use a PCR cycler with a heated lid for precise and uniform temperature control.
Inconsistent sample processing.Ensure accurate and consistent pipetting, cell lysis, and sample handling.
Weak KDM5 signal in Western Blot Low KDM5 expression in the cell line.Use a cell line known to express high levels of KDM5 or consider using an overexpression system.
Inefficient antibody.Use a validated antibody specific for KDM5 that works well in Western blotting.
Experimental Protocol: CETSA®
  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis: Analyze the soluble KDM5 levels by Western blotting as described in the previous section, using a KDM5-specific antibody.

  • Data Analysis: Plot the amount of soluble KDM5 as a function of temperature for both this compound-treated and vehicle-treated samples to observe a thermal shift.

III. Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay identifies protein targets of small molecules based on the principle that drug binding can stabilize the target protein against proteolysis.

Troubleshooting Guide: DARTS for KDM5
Issue Possible Cause Suggested Solution
No protection of KDM5 from proteolysis Inappropriate protease or concentration.Optimize the protease (e.g., pronase, thermolysin) and its concentration. Perform a titration to find a concentration that gives partial digestion of KDM5 in the absence of this compound.
This compound concentration too low.Perform a dose-response experiment with varying concentrations of this compound.
Short incubation time.Increase the incubation time of the lysate with this compound before adding the protease.
Complete degradation of KDM5 in all samples Protease concentration too high or digestion time too long.Reduce the protease concentration and/or the digestion time.
No degradation of KDM5 in any sample Inactive protease.Use a fresh stock of protease and ensure it is active.
Experimental Protocol: DARTS
  • Cell Lysate Preparation: Prepare a native cell lysate from untreated cells using a suitable lysis buffer without protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Compound Incubation: Aliquot the lysate and incubate with different concentrations of this compound or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase at a 1:1000 ratio of protease to total protein) to each sample and incubate for a defined time (e.g., 30 minutes) at room temperature.

  • Stop Digestion: Stop the reaction by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blot Analysis: Analyze the samples by Western blotting using a KDM5-specific antibody to assess the extent of protein degradation.

  • Data Analysis: Compare the band intensity of KDM5 in this compound-treated samples to the vehicle control. Increased band intensity in the presence of this compound indicates target engagement.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 for KDM5A (enzymatic assay) 10 nM[1][2]
This compound Selectivity >200-fold for KDM5 over KDM2, 3, 4, 6, and 7[2]
Effective concentration for H3K4me3 increase in cells 6.25-25 µM (in various cancer cell lines)[2]

Visualizations

KDM5_Signaling_Pathway cluster_nucleus Nucleus CPI455 This compound KDM5 KDM5 (A/B/C/D) CPI455->KDM5 Inhibition H3K4me3 H3K4me3 KDM5->H3K4me3 Demethylation Active_Gene Active Gene Transcription H3K4me3->Active_Gene Activation

Caption: KDM5 signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

DARTS_Workflow Start Cell Lysate Incubation Incubate with Vehicle or this compound Start->Incubation Digestion Add Protease Incubation->Digestion Stop Stop Digestion Digestion->Stop Analysis Western Blot for KDM5 Stop->Analysis Result Compare KDM5 levels Analysis->Result

Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

References

Addressing batch-to-batch variability of CPI-455

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPI-455. Our goal is to help you address potential challenges, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing variable IC50 values for this compound between different lots. What could be the cause?

A1: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can arise from several factors. These may include minor differences in purity, the presence of trace impurities that could interfere with the assay, or variations in the physical properties of the compound from different synthesis batches. Each batch of this compound should be accompanied by a certificate of analysis (CoA) detailing its purity, typically determined by methods like HPLC and NMR.[1][2] We recommend verifying the purity and integrity of each new batch upon receipt.

Q2: How can we mitigate the impact of potential batch-to-batch variability on our experiments?

A2: To minimize the impact of lot-to-lot differences, we recommend the following:

  • Internal Quality Control: Perform an internal quality control (QC) check on each new batch. This could involve a simple, standardized in-house assay to confirm its activity and compare it against a previously validated batch.

  • Standardized Protocols: Ensure that all experimental protocols, from compound dissolution to final data analysis, are rigorously standardized and followed consistently across all experiments.

  • Reference Standard: If possible, maintain a small amount of a "gold standard" batch of this compound to use as a reference for qualifying new batches.

Q3: What is the primary mechanism of action for this compound, and how can we confirm its activity in our cellular models?

A3: this compound is a potent and specific inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[3] Its primary mechanism of action is the inhibition of the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), leading to an increase in the global levels of H3K4 trimethylation (H3K4me3).[4][5][6] A common method to confirm its activity is to treat your cells with this compound and measure the change in global H3K4me3 levels using techniques such as Western blotting or ELISA.[1]

Q4: Are there any known downstream signaling pathways affected by this compound treatment?

A4: Yes, beyond the direct increase in H3K4me3, this compound has been shown to influence downstream signaling. For instance, in certain contexts, it can regulate the MAPK/AKT pathway.[7] Additionally, by altering the epigenetic landscape, this compound can affect the expression of various genes, including those involved in cell cycle and tumor suppression.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values across experiments with the same batch 1. Variability in cell passage number or health. 2. Inconsistent seeding density. 3. Variations in incubation time or reagent concentrations. 4. Issues with compound solubility or stability in media.1. Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. 2. Ensure precise and uniform cell seeding. 3. Strictly adhere to standardized protocols for all experimental steps. 4. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and ensure complete dissolution before diluting in culture media.[2][3] Avoid repeated freeze-thaw cycles of stock solutions.[1]
Lower than expected potency of this compound 1. Degradation of the compound due to improper storage. 2. Incorrect concentration of the stock solution. 3. High expression of drug efflux pumps in the cell line.1. Store this compound as a powder at -20°C for long-term storage and as a stock solution at -80°C.[1] 2. Verify the concentration of your stock solution, for example, by spectrophotometry if the extinction coefficient is known. 3. Consider using cell lines with lower expression of ABC transporters or co-administering an efflux pump inhibitor as a control experiment.
No significant increase in global H3K4me3 levels after treatment 1. Insufficient treatment time or concentration. 2. Antibody used for detection is not specific or sensitive enough. 3. The cell line has low endogenous KDM5 activity.1. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Increases in H3K4me3 have been observed within 24 hours of treatment.[4] 2. Validate your H3K4me3 antibody using positive and negative controls. 3. Confirm the expression of KDM5 enzymes in your cell line of interest via Western blot or qPCR.

This compound Properties

Property Value Reference
Target KDM5A, KDM5B, KDM5C, KDM5D[3]
IC50 (for KDM5A) 10 nM[1][4]
Mechanism of Action Inhibition of H3K4 demethylation, leading to increased H3K4me3[4][5][6]
Molecular Weight 278.31 g/mol [8]
Formula C16H14N4O[8]
CAS Number 1628208-23-0[8]

Experimental Protocols

General Protocol for Assessing this compound Activity in Cell Culture:

  • Cell Seeding: Plate cells in a 6-well plate at a density that will allow for several days of growth without reaching confluency. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Treatment: The following day, treat the cells with various concentrations of this compound (e.g., ranging from 10 nM to 10 µM) by diluting the stock solution in fresh culture medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 to 96 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control).

    • Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal. Compare the treated samples to the vehicle control to determine the fold-change in H3K4me3 levels.

Visualizations

CPI455_Mechanism_of_Action cluster_nucleus Nucleus CPI455 This compound KDM5 KDM5 Enzyme CPI455->KDM5 Inhibits H3K4me3 Histone H3 (Lysine 4 Trimethylated) KDM5->H3K4me3 H3K4me2 Histone H3 (Lysine 4 Dimethylated) Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Troubleshooting_Workflow Start Variable this compound Activity Observed Check_Batch Check Certificate of Analysis (Purity, Identity) Start->Check_Batch Standardize_Protocol Review and Standardize Experimental Protocol Start->Standardize_Protocol QC_Assay Perform Internal QC Assay (Compare to reference batch) Check_Batch->QC_Assay Analyze_Data Re-analyze Data QC_Assay->Analyze_Data Check_Cells Verify Cell Health and Passage Number Standardize_Protocol->Check_Cells Check_Reagents Confirm Reagent and Compound Integrity Standardize_Protocol->Check_Reagents Check_Cells->Analyze_Data Check_Reagents->Analyze_Data

References

Validation & Comparative

A Comparative Guide to the Efficacy of CPI-455 and Other KDM5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of CPI-455 with other prominent inhibitors of the lysine-specific demethylase 5 (KDM5) family of enzymes. The KDM5 family, which includes KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark generally associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making these enzymes attractive therapeutic targets. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways to offer an objective comparison for research and drug development.

Quantitative Comparison of KDM5 Inhibitor Efficacy

The following table summarizes the in vitro potency of this compound and other selected KDM5 inhibitors against the four members of the KDM5 family. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower value indicates a more potent inhibitor.

InhibitorKDM5A IC50 (nM)KDM5B IC50 (nM)KDM5C IC50 (nM)KDM5D IC50 (nM)Selectivity Profile
This compound 10Data Not AvailableData Not AvailableData Not AvailablePan-KDM5 inhibitor with over 200-fold selectivity for KDM5 relative to KDM2, 3, 4, 6, and 7 enzymes.
JIB-04 230Data Not AvailableData Not Available290Pan-Jumonji histone demethylase inhibitor.
KDOAM-25 71196969Potent and highly selective pan-KDM5 inhibitor.
GSK467 Data Not Available26Data Not AvailableData Not AvailableSelective KDM5B inhibitor with 180-fold selectivity over KDM4C.
KDM5A-IN-1 455655Data Not AvailablePotent, orally bioavailable pan-KDM5 inhibitor.

Experimental Data and Observations

In Vitro Efficacy
  • JIB-04 is a broader spectrum inhibitor targeting multiple Jumonji domain-containing histone demethylases. It shows activity against KDM5A and KDM5D with IC50 values of 230 nM and 290 nM, respectively. JIB-04 has been shown to inhibit the growth of various cancer cell lines and reduce tumor growth in vivo.

  • KDOAM-25 is a potent and selective pan-KDM5 inhibitor with low nanomolar IC50 values against all four KDM5 members. It has been shown to increase global H3K4 methylation and impair the proliferation of multiple myeloma cells. In uveal melanoma cell lines resistant to MEK inhibitors, KDOAM-25 inhibited viability and colony formation.

  • GSK467 is a selective inhibitor of KDM5B with an IC50 of 26 nM. Its high selectivity for KDM5B makes it a valuable tool for studying the specific functions of this isoform.

  • KDM5A-IN-1 is an orally bioavailable pan-KDM5 inhibitor with potent activity against KDM5A, KDM5B, and KDM5C.

In Vivo Efficacy
  • This compound has been shown to elicit protective immunity in mice when used in a dual blockade with an anti-B7-H4 antibody. In a cisplatin-induced ototoxicity mouse model, this compound treatment effectively prevented the death of hair cells and spiral ganglion neurons. However, one study noted that this compound was unsuitable for in-vivo studies due to low bioavailability.

  • JIB-04 has demonstrated in vivo efficacy in reducing tumor growth in xenograft models of lung and Ewing Sarcoma. It has also been shown to prolong the survival of mice with orthotopic mammary tumors.

Signaling Pathways and Mechanisms of Action

KDM5 inhibitors exert their effects by preventing the demethylation of H3K4me3, thereby maintaining a transcriptionally active chromatin state. This can lead to the re-expression of tumor suppressor genes and the modulation of various signaling pathways critical for cancer cell survival and proliferation.

KDM5_Inhibitor_Mechanism Mechanism of KDM5 Inhibition KDM5_Inhibitor KDM5 Inhibitor (e.g., this compound) KDM5_Enzyme KDM5 Enzyme (KDM5A/B/C/D) KDM5_Inhibitor->KDM5_Enzyme Inhibits H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5_Enzyme->H3K4me3 Demethylates H3K4me2_me1 H3K4me2/me1 (Less Active Marks) KDM5_Enzyme->H3K4me2_me1 to Gene_Expression Tumor Suppressor Gene Expression H3K4me3->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of KDM5 inhibition leading to anti-cancer effects.

KDM5 enzymes are implicated in the regulation of several key cancer-related signaling pathways:

  • PI3K/AKT Pathway: KDM5A can upregulate ROCK1, which in turn activates the PI3K/AKT pathway by inhibiting the tumor suppressor PTEN.

  • MAPK/AKT Pathway: this compound has been shown to protect against cisplatin-induced cell death by regulating the MAPK and PI3K/AKT signaling pathways.

  • Notch Signaling: KDM5A can interact with components of the Notch signaling pathway, and its inhibition can affect Notch target gene expression.

  • STING Pathway: KDM5B has been shown to suppress the expression of STING, a key component of the innate immune response. Inhibition of KDM5B can lead to STING upregulation and enhanced anti-tumor immunity.

KDM5_Signaling_Pathways KDM5-Related Signaling Pathways in Cancer cluster_kdm5 KDM5 Enzymes cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes KDM5A KDM5A PI3K_AKT PI3K/AKT Pathway KDM5A->PI3K_AKT Activates MAPK MAPK Pathway KDM5A->MAPK Regulates Notch Notch Signaling KDM5A->Notch Interacts with KDM5B KDM5B STING STING Pathway KDM5B->STING Suppresses Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation Notch->Proliferation Immune_Evasion Immune Evasion STING->Immune_Evasion

Comparative Guide to the Cross-reactivity of CPI-455 with other Histone Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone demethylase inhibitor CPI-455's performance against its intended targets and other histone demethylase enzymes. The information presented is supported by experimental data to aid in the evaluation of this compound's selectivity and potential applications in research and drug development.

Introduction to this compound

This compound is a potent and selective, cell-permeable small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of histone demethylases.[1][2] The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes that remove methyl groups from lysine (B10760008) 4 of histone H3 (H3K4), particularly di- and trimethylated H3K4 (H3K4me2/3).[3] These modifications are crucial epigenetic marks associated with active gene transcription. Dysregulation of KDM5 activity has been implicated in various cancers, making them attractive therapeutic targets.[3][4][5][6] this compound acts as a pan-KDM5 inhibitor, meaning it targets all members of the KDM5 family.[1]

Selectivity Profile of this compound

Experimental data demonstrates that this compound exhibits high selectivity for the KDM5 family of histone demethylases over other KDM subfamilies. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are significantly lower for KDM5 enzymes compared to other tested histone demethylases.

Target Enzyme FamilyTarget EnzymeIC50 (nM)Selectivity vs. KDM5A (approx. fold)
KDM5 KDM5A10[2][7][8][9]-
KDM5B2-10[10]~1-5
KDM5C2-10[10]~1-5
KDM5D2-10[10]~1-5
KDM2 KDM2 family>1,000[10]>100
KDM3 KDM3 family>1,000[10]>100
KDM4 KDM4 family>1,000[10]>100
KDM6 KDM6 family>25,000[10]>2500
KDM7 KDM7 family>25,000[10]>2500

Note: The IC50 values for KDM5B, KDM5C, and KDM5D are presented as a range based on available data. The selectivity fold is calculated based on the lower end of the IC50 range for the off-target enzymes against the IC50 of KDM5A.

This high degree of selectivity, reported to be over 200-fold for KDM5 relative to KDM2, 3, 4, 6, and 7 enzymes, underscores the specificity of this compound for its intended targets.[7][8]

Experimental Protocols

The determination of IC50 values for histone demethylase inhibitors like this compound is commonly performed using in vitro biochemical assays. A widely used method is the homogenous luminescence-based assay, such as the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology.

Principle of the AlphaScreen® Assay for Histone Demethylase Activity

The AlphaScreen® assay is a bead-based technology that measures the activity of an enzyme by detecting the modification of a substrate. In the context of KDM5 demethylases, the assay is configured to detect the demethylation of a biotinylated histone H3 peptide substrate.

G Principle of KDM5 AlphaScreen Assay cluster_0 KDM5 Activity (No Inhibition) cluster_1 KDM5 Inhibition by this compound KDM5 KDM5 H3K4me2_peptide Biotin-H3K4me2 Peptide KDM5->H3K4me2_peptide Demethylation H3K4me3_peptide Biotin-H3K4me3 Peptide H3K4me3_peptide->KDM5 Donor_Bead Streptavidin Donor Bead H3K4me2_peptide->Donor_Bead Biotin-Streptavidin Interaction Acceptor_Bead Anti-H3K4me2 Acceptor Bead H3K4me2_peptide->Acceptor_Bead Antibody-Antigen Interaction Light_Signal Luminescent Signal Donor_Bead->Light_Signal Proximity Acceptor_Bead->Light_Signal Proximity KDM5_inhibited KDM5 + this compound H3K4me3_peptide_2 Biotin-H3K4me3 Peptide KDM5_inhibited->H3K4me3_peptide_2 Binding Inhibited No_Demethylation No Demethylation H3K4me3_peptide_2->No_Demethylation No_Signal No Luminescent Signal No_Demethylation->No_Signal

Caption: Workflow of the AlphaScreen assay for KDM5 activity and its inhibition.

Detailed Methodology for IC50 Determination

The following is a representative protocol for determining the IC50 of this compound against KDM5 enzymes using an AlphaScreen® assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable assay buffer, typically containing HEPES, BSA, and other stabilizing agents.

    • Enzyme Solution: Dilute the recombinant KDM5 enzyme to the desired concentration in the assay buffer.

    • Substrate Solution: Prepare a solution of biotinylated H3K4me3 peptide substrate in the assay buffer.

    • Cofactors: Prepare solutions of the necessary cofactors, 2-oxoglutarate and Fe(II).

    • Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO, and then further dilute in the assay buffer to the final desired concentrations.

    • Detection Reagents: Prepare a mixture of Streptavidin-coated Donor beads and anti-H3K4me2 antibody-conjugated Acceptor beads in the detection buffer.

  • Assay Procedure:

    • Add the KDM5 enzyme, assay buffer, and this compound (or DMSO for control) to the wells of a 384-well microplate.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and cofactors to each well.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA).

    • Add the pre-mixed Donor and Acceptor beads to each well.

    • Incubate the plate in the dark for a specified time (e.g., 60 minutes) to allow for bead-substrate/product binding.

    • Read the plate on a microplate reader capable of detecting the AlphaScreen® signal (excitation at 680 nm, emission at 520-620 nm).

  • Data Analysis:

    • The luminescent signal is proportional to the amount of demethylated product formed.

    • Plot the signal intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

KDM5 Signaling Pathway in Cancer

The KDM5 family of histone demethylases plays a significant role in cancer by regulating the expression of genes involved in cell proliferation, differentiation, and survival. By removing the H3K4me3 active mark from the promoters of tumor suppressor genes, KDM5 enzymes can lead to their transcriptional repression, thereby promoting cancer progression. Conversely, KDM5 can also be involved in the activation of oncogenes.

G Simplified KDM5 Signaling in Cancer cluster_0 Normal Cell cluster_1 Cancer Cell KDM5_normal KDM5 TSG_promoter_normal Tumor Suppressor Gene Promoter H3K4me3_normal H3K4me3 TSG_promoter_normal->H3K4me3_normal TSG_expression Tumor Suppressor Gene Expression H3K4me3_normal->TSG_expression Activation Cell_Cycle_Control Normal Cell Cycle Control TSG_expression->Cell_Cycle_Control KDM5_cancer Overexpressed KDM5 H3K4_demethylated H3K4 (demethylated) KDM5_cancer->H3K4_demethylated Demethylation TSG_promoter_cancer Tumor Suppressor Gene Promoter TSG_promoter_cancer->H3K4_demethylated TSG_repression Tumor Suppressor Gene Repression H3K4_demethylated->TSG_repression Repression Uncontrolled_Proliferation Uncontrolled Cell Proliferation TSG_repression->Uncontrolled_Proliferation CPI455 This compound CPI455->KDM5_cancer Inhibition

Caption: Role of KDM5 in cancer and the mechanism of action of this compound.

Conclusion

This compound is a highly selective pan-inhibitor of the KDM5 family of histone demethylases. The substantial difference in its potency against KDM5 enzymes compared to other histone demethylase subfamilies makes it a valuable tool for studying the specific roles of KDM5 in biological processes and as a potential therapeutic agent in diseases where KDM5 is dysregulated, such as cancer. The provided experimental framework offers a basis for the continued evaluation and comparison of this compound and other histone demethylase inhibitors.

References

A Head-to-Head Comparison: CPI-455 vs. siRNA Knockdown for KDM5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of KDM5 histone demethylases, choosing the right tool to modulate their activity is a critical experimental decision. This guide provides a comprehensive comparison of two widely used methods: the small molecule inhibitor CPI-455 and siRNA-mediated knockdown.

This comparison guide delves into the mechanisms of action, target specificity, and experimental considerations for both this compound and siRNA targeting of KDM5. We present a summary of available quantitative data, detailed experimental protocols, and visual diagrams to aid in your research and development endeavors.

At a Glance: this compound vs. siRNA Knockdown of KDM5

FeatureThis compoundsiRNA Knockdown of KDM5
Mechanism of Action Reversible, competitive inhibition of the KDM5 catalytic activity.Post-transcriptional gene silencing by mRNA degradation.
Target Pan-KDM5 inhibitor (KDM5A, KDM5B, KDM5C, KDM5D).Specific to the KDM5 family member targeted by the siRNA sequence.
Effect on Protein Inhibits enzymatic function, protein remains present.Reduces the total amount of KDM5 protein.
Specificity High selectivity for the KDM5 family over other KDM families[1][2].High sequence-dependent specificity for the target mRNA. Potential for off-target effects due to partial sequence homology[3][4][5].
Mode of Delivery Added to cell culture media.Transfected into cells using lipid-based reagents or electroporation.
Duration of Effect Reversible upon removal of the compound.Transient, duration depends on cell division rate and siRNA stability.
Typical Concentration 10 nM (IC50 for KDM5A) to 25 µM in cell-based assays[1][6].10-100 nM final concentration for transfection[7].

Delving Deeper: A Quantitative Look

While direct head-to-head studies providing quantitative comparisons in the same experimental system are limited, we can synthesize available data to provide a comparative overview. One study noted that the increase in global H3K4 trimethylation (H3K4me3) levels mediated by this compound was of a "similar in magnitude" to that observed in previous studies using siRNA-mediated knockdown of KDM5B[2].

ParameterThis compoundsiRNA Knockdown of KDM5B
Effect on Global H3K4me3 Dose-dependent increase in global H3K4me3 levels[2][6].Significant increase in global H3K4me3 levels[8].
Effect on Cell Viability Minimal effect on cell viability alone at concentrations that increase H3K4me3; cytotoxic at very high doses (>20 µM)[2][9].Can induce cell cycle arrest and affect cell proliferation, depending on the cell type and context[8].
Gene Expression Changes Induces modest changes in global gene expression patterns, though significant enrichment for genes also upregulated by KDM5B RNAi is observed[2].Leads to the upregulation of KDM5B target genes[10][11].

Visualizing the Approaches

To better understand the experimental workflows and the underlying biological pathway, the following diagrams are provided.

G cluster_cpi This compound Treatment cluster_sirna siRNA Knockdown c1 Prepare this compound Stock Solution c2 Seed Cells c1->c2 c3 Add this compound to Culture Media c2->c3 c4 Incubate for Desired Time c3->c4 c5 Harvest Cells for Analysis c4->c5 s1 Prepare siRNA-Transfection Reagent Complex s3 Transfect Cells with siRNA Complex s1->s3 s2 Seed Cells s2->s3 s4 Incubate for 24-72h s3->s4 s5 Harvest Cells for Analysis s4->s5 G cluster_cpi cluster_sirna KDM5 KDM5 (Histone Demethylase) H3K4me3 H3K4me3 (Active Chromatin Mark) KDM5->H3K4me3 Demethylation Gene Target Gene Transcription H3K4me3->Gene Activation CPI455 This compound CPI455->KDM5 Inhibition siRNA KDM5 siRNA KDM5_mRNA KDM5 mRNA siRNA->KDM5_mRNA Binding KDM5_mRNA->KDM5 Translation RISC RISC KDM5_mRNA->RISC Loading RISC->KDM5_mRNA Cleavage

References

Safety Operating Guide

Proper Disposal of CPI-455: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for CPI-455, a selective inhibitor of the KDM5 family of lysine (B10760008) demethylases.

This compound is a potent research compound that requires careful management throughout its lifecycle, including its ultimate disposal.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions is typically provided by the supplier to the purchasing institution, this guide outlines the best practices for its disposal based on its known chemical properties and general laboratory waste management protocols.

Key Safety Precautions

Before handling this compound, it is crucial to adhere to the following safety precautions:

  • Hazardous Nature : Treat this compound as a hazardous substance.[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Exposure : Prevent contact with skin and eyes, and avoid inhalation of the powder.[1]

  • Handling : Use a chemical fume hood when working with the solid form or preparing solutions to minimize inhalation risk.

  • Emergency Procedures : Be familiar with your institution's emergency procedures for chemical spills and exposure.

Summary of this compound Properties

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Physical State Crystalline solid
Storage Temperature -20°C
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol.[1]
Aqueous Solubility Sparingly soluble in aqueous buffers.
Chemical Name 4,7-dihydro-6-(1-methylethyl)-7-oxo-5-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Molecular Formula C₁₆H₁₄N₄O
Molecular Weight 278.3 g/mol

Disposal Procedures

The proper disposal route for this compound depends on its physical state (solid or in solution). Under no circumstances should this compound or its solutions be disposed of down the drain.[2][3]

Disposal of Solid this compound
  • Waste Collection : Collect unadulterated, expired, or unwanted solid this compound in a clearly labeled, sealed container.

  • Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound (4,7-dihydro-6-(1-methylethyl)-7-oxo-5-phenyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile)".

  • Storage : Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Disposal Request : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.

Disposal of this compound in Solution

This compound is frequently used in solutions with organic solvents like Dimethyl Sulfoxide (DMSO). These solutions must be disposed of as hazardous waste.

  • Waste Segregation : Do not mix this compound solutions with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Container : Use a designated, leak-proof, and chemically compatible container for collecting liquid waste containing this compound.

  • Labeling : Clearly label the container as "Hazardous Waste" and list all contents, including the solvent (e.g., "this compound in DMSO").

  • Storage : Keep the waste container sealed when not in use and store it in a well-ventilated area, such as a chemical fume hood or a designated solvent waste cabinet.

  • Disposal : Contact your institution's EHS office for collection and disposal of the solvent waste.

Experimental Protocols

While this document focuses on disposal, it is important to note that experimental protocols involving this compound should be designed to minimize waste. This can be achieved by:

  • Accurate Calculations : Prepare only the amount of this compound solution required for the experiment.

  • Avoid Cross-Contamination : Prevent the contamination of stock solutions to extend their shelf life.

  • Decontamination : If feasible and safe, develop a validated protocol for decontaminating labware that has come into contact with this compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste waste_form Is the waste solid or in solution? start->waste_form solid_waste Solid this compound waste_form->solid_waste Solid solution_waste This compound in Solution waste_form->solution_waste Solution collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid collect_solution Collect in a labeled, leak-proof container. solution_waste->collect_solution label_solid Label as 'Hazardous Waste' with chemical name. collect_solid->label_solid label_solution Label as 'Hazardous Waste' with all contents. collect_solution->label_solution store Store in a designated, secure area. label_solid->store label_solution->store ehs_pickup Arrange for EHS pickup and disposal. store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision tree for the proper disposal of solid and solution forms of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

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